This guide details the spectroscopic profiling and synthetic validation of 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide . This compound represents a critical scaffold in medicinal chemistry, combining a meta-substituted aniline moiety with a para-anisidine sulfonamide interface. It is frequently utilized as a fragment in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and as a diazo-coupling intermediate in dye chemistry.
The following protocols and data are designed to allow researchers to synthesize, validate, and utilize this compound with high reproducibility.
Synthetic Route & Methodology
To ensure high purity for spectroscopic analysis, the compound is synthesized via a robust two-step sequence: Sulfonylation followed by Nitro-Reduction . This pathway avoids the polymerization risks associated with handling unprotected 3-aminobenzenesulfonyl chlorides.
Reaction Scheme (Logic Flow)
Figure 1: Synthetic pathway ensuring regioselectivity and stability.
Procedure: Dissolve p-anisidine in DCM. Add pyridine. Cool to 0°C. Dropwise add sulfonyl chloride dissolved in DCM. Stir at Room Temperature (RT) for 4 hours.
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO₄.
Checkpoint: Intermediate MP should be 133–134 °C [1].[1]
Step 2: Nitro Reduction
Reagents: Intermediate (from Step 1), 10% Pd/C, H₂ (balloon) or Fe powder/NH₄Cl.
Procedure: Dissolve intermediate in MeOH/THF (1:1). Add catalyst.[2][3] Stir under H₂ atmosphere for 12 hours. Filter through Celite.
Purification: Recrystallization from Ethanol/Water.
Spectroscopic Profiling
The following data validates the structure. Note that the meta-substitution pattern of the amine ring creates a distinct splitting pattern compared to para-substituted sulfonamides (e.g., sulfanilamide).
A. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the sulfonamide core and the successful reduction of the nitro group (disappearance of NO₂ bands at 1530/1350 cm⁻¹).
Functional Group
Frequency (cm⁻¹)
Assignment
Amine (-NH₂)
3350–3450
and (N-H) stretching (Primary amine)
Sulfonamide (-NH-)
3230–3260
(N-H) stretching (Secondary sulfonamide)
Sulfonyl (-SO₂-)
1310–1320
(S=O) Asymmetric stretch [2]
Sulfonyl (-SO₂-)
1145–1155
(S=O) Symmetric stretch [2]
Ether (Ar-O-C)
1240–1250
(C-O) Aryl ether stretch
Aromatic (C=C)
1590–1600
Ring breathing modes
B. Nuclear Magnetic Resonance (NMR)
Data is reported in DMSO-
due to the solubility profile of sulfonamides.
¹H NMR (400 MHz, DMSO-
, ppm):
Shift ()
Multiplicity
Integral
Assignment
Structural Logic
9.85
s (broad)
1H
SO₂-NH
Acidic sulfonamide proton; exchangeable with D₂O.
7.15
t
1H
Ar-H (C5)
Ring A (meta-amino): Triplet due to coupling with C4/C6.
Detection: UV at 254 nm (Aromatic) and 280 nm (Phenolic/Aniline).
Retention Time: Expect elution at ~6.5–7.5 min (Intermediate polarity).
References
Gelbrich, T. et al. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals, vol. 2024.[1]
Wolodkiewicz, W. et al. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Royal Society of Chemistry Advances, 2016.
SIELC Technologies. "Separation of Benzenesulfonamide derivatives on Newcrom R1 HPLC column." Application Note, 2018.
Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Contextual grounding for CA inhibition).
An In-depth Technical Guide to Aminophenyl-Benzenesulfonamides for Drug Discovery Professionals
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides a detailed examination of N-aryl benzenesulfonamides, with a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides a detailed examination of N-aryl benzenesulfonamides, with a specific focus on the isomeric aminophenyl derivatives, particularly "3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide" and its closely related analogues. We will explore the challenges in identifying this specific isomer, its physicochemical properties, robust synthetic and analytical methodologies, and its vast potential in drug development, grounded in the established biological activities of the sulfonamide class. This document serves as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged scaffold.
The Enduring Legacy of Sulfonamides in Medicinal Chemistry
Since their discovery as potent antibacterial agents in the early 20th century, sulfonamides have evolved into a critical pharmacophore in drug design.[1] Their remarkable versatility is demonstrated by their presence in drugs treating a wide range of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[2] The benzenesulfonamide core, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), offers a synthetically tractable and modular scaffold. This allows for systematic chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The introduction of an amino group on the benzenesulfonyl ring and an N-aryl substitution, as seen in aminophenyl-benzenesulfonamides, provides key vectors for exploring structure-activity relationships (SAR) and developing targeted therapeutics.[2]
Physicochemical Properties and Isomeric Identification
A precise understanding of a compound's identity and properties is fundamental to any research endeavor. This section details the key identifiers and characteristics of the target compound and its relevant isomers.
Chemical Structure and Isomeric Specificity
The compound "3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide" is a specific constitutional isomer within a family of related structures. Searches for a dedicated CAS (Chemical Abstracts Service) number for this exact isomer are often inconclusive, with data frequently pointing to more commercially available or extensively studied analogues. For instance, the 4-amino isomer, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide , is well-documented with CAS Number 19837-74-2 .[3]
Given the ambiguity, this guide will use the properties of the 4-amino isomer as a representative example for quantitative data, while discussing the synthesis and potential properties of the 3-amino target compound from a chemical principles perspective. It is imperative for researchers to confirm the identity of their specific isomer through rigorous analytical characterization.
Another related compound is 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, which has a CAS number of 97-35-8.[4]
Core Physicochemical Data
The following table summarizes the key computed and experimental properties for the representative compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. These values provide a baseline for handling, formulation, and analytical method development.
The synthesis of N-aryl benzenesulfonamides is a well-established process in organic chemistry, valued for its reliability and high yields.[5] The primary strategy involves the nucleophilic attack of an amine on a sulfonyl chloride.
General Synthetic Rationale
The most direct route to synthesizing 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide involves two key precursors:
3-Aminobenzenesulfonyl chloride: The electrophilic component. Often, this is generated from a more stable precursor, such as 3-nitrobenzenesulfonyl chloride, with the nitro group being reduced to an amine in a subsequent step.
p-Anisidine (4-methoxyaniline): The nucleophilic component.
The causality behind this choice is the high reactivity of the sulfonyl chloride group towards the primary amine of p-anisidine, forming a stable sulfonamide bond. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Detailed Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol is adapted from a general procedure for synthesizing nitrobenzenesulfonamides, which are direct precursors to the target amino compounds.[1] The final step, a nitro group reduction, is a standard and high-yielding transformation.
Step 1: Sulfonamide Bond Formation
To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.0 mmol, 2.22 g) and p-anisidine (10.0 mmol, 1.23 g).[1]
Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to act as a base and solvent medium.[1]
Stir the biphasic mixture vigorously at room temperature for 24-48 hours until the reaction is complete (monitor by TLC).[1]
Collect the resulting solid product, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, by suction filtration.
Wash the crude product sequentially with deionized water and cold isopropanol to remove unreacted starting materials and inorganic salts.[1]
Dry the product in a vacuum oven at 60 °C.
Step 2: Nitro Group Reduction
Suspend the dried nitro-sulfonamide (8.0 mmol) in ethanol (100 mL) in a round-bottom flask.
Add a catalyst, such as 10% Palladium on Carbon (Pd/C), to the mixture.
Flush the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.
Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the final product, 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain a highly pure product.
Synthesis Workflow Diagram```dot
Caption: Standard workflow for HPLC-based purity analysis.
Applications in Drug Development and Research
The aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types and serve as a versatile starting point for drug discovery.
[2]#### 5.1 Established and Potential Biological Activities
Antibacterial Agents: The classic mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This starves the bacteria of necessary precursors for DNA and RNA synthesis.
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, CO₂ transport, and ion exchange. This activity is leveraged in diuretics and treatments for glaucoma and epilepsy.
Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents by inhibiting pathways crucial for tumor growth, such as those involving receptor tyrosine kinases.
*[1] Anti-inflammatory and Antiviral Properties: The scaffold has been incorporated into drugs like celecoxib (a COX-2 inhibitor) and amprenavir (an HIV protease inhibitor), highlighting its broad therapeutic potential.
*[5] Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect blood pressure and coronary resistance, potentially through interactions with calcium channels or other cardiovascular receptors.
[6]#### 5.2 Signaling Pathway: Sulfonamide Inhibition of Folate Synthesis
An In-depth Technical Guide to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide: Molecular Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide, a member of the pharmacologically signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide, a member of the pharmacologically significant class of sulfonamides. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages data from closely related isomers and the broader family of aminobenzenesulfonamides to provide a robust understanding of its molecular structure, physicochemical properties, and probable synthetic pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel sulfonamide-based compounds for drug discovery and development.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of Prontosil, the first commercially available antibacterial agent.[1] The versatility of the sulfonamide moiety (R-SO₂NR'R'') allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[2] Beyond their well-established antibacterial properties, sulfonamides have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anti-cancer agents.[1][2] The N-aryl benzenesulfonamide scaffold, in particular, offers a synthetically accessible framework for exploring structure-activity relationships. This guide focuses on a specific, yet under-documented member of this class: 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.
Molecular Structure and IUPAC Nomenclature
The definitive identification of a chemical entity begins with its precise molecular structure and systematic name.
IUPAC Name
The formal IUPAC name for the topic compound is 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide . This name systematically describes the connectivity of the atoms within the molecule: a benzenesulfonamide core with an amino group at the 3-position of the benzene ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen.
Chemical Structure
The molecular structure of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide is characterized by a central benzenesulfonamide core. An amino (-NH₂) group is substituted at the meta-position (C3) of the benzene ring, and a 4-methoxyphenyl group is attached to the nitrogen atom of the sulfonamide moiety.
Caption: 2D Molecular Structure of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.
Physicochemical Properties
While specific experimental data for 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide (CAS: 201996-24-9) is not extensively available in peer-reviewed literature, we can infer its properties based on its structural analogues and the fundamental principles of physical organic chemistry. For comparative purposes, data for the isomeric 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is presented where available.
Synthesis of N-Aryl Benzenesulfonamides: A General Workflow
The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry, typically proceeding through the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[4][5]
General Synthetic Strategy
A plausible synthetic route to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide would involve two key steps:
Sulfonylation: Reaction of 3-nitrobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine) to form the corresponding N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Caption: General synthetic workflow for 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol based on established methods for the synthesis of related compounds.[6] Note: This protocol has not been specifically optimized for the synthesis of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide and should be adapted and optimized by the researcher.
Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
To a stirred solution of 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or a biphasic system with a mild base like NaHCO₃) at 0 °C, add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.
Step 2: Reduction to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide
Dissolve the N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
Add a reducing agent. Common choices include:
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
Catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
If using SnCl₂, carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.
If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR: The spectrum would be complex due to the two substituted benzene rings. Key signals would include:
A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be solvent-dependent.
A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on both benzene rings.
A singlet or broad singlet for the sulfonamide N-H proton.
¹³C NMR: The spectrum would show 13 distinct carbon signals (unless there is accidental equivalence). Key signals would include:
A signal for the methoxy carbon around 55 ppm.
Multiple signals in the aromatic region (approximately 110-150 ppm).
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present:
N-H stretching vibrations for the amino and sulfonamide groups (around 3200-3500 cm⁻¹).
Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).
C-N and C-O stretching vibrations.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.33 g/mol ).
Potential Applications and Biological Relevance
The biological activities of sulfonamides are diverse and often depend on the nature and position of the substituents on the aromatic rings.
Antibacterial Agents: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The amino group is often crucial for this activity.
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.
Kinase Inhibitors: Some sulfonamides have been shown to exhibit inhibitory activity against various protein kinases, which are important targets in cancer therapy.
Chemical Intermediates: Aminobenzenesulfonamides serve as versatile building blocks in the synthesis of more complex molecules, including dyes and other pharmaceuticals.
Given its structure, 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide could be investigated for a range of biological activities, particularly as a potential antibacterial agent or as a scaffold for the development of other bioactive compounds.
Conclusion
3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide represents an intriguing yet understudied member of the sulfonamide family. While a scarcity of direct experimental data necessitates a predictive and comparative approach, this technical guide provides a solid foundation for its study. The outlined molecular structure, inferred physicochemical properties, and generalized synthetic protocols offer a starting point for researchers interested in exploring this and related compounds. The rich history and diverse biological activities of the sulfonamide class suggest that even subtle structural modifications, such as the positioning of the amino group in this particular isomer, could lead to novel and valuable pharmacological properties. Further investigation into the synthesis and biological evaluation of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide is warranted to fully elucidate its potential.
References
Arctom, Inc. (n.d.). 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]
Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
Evo-T-Chem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
Ghorab, M. M., & Alsaid, M. S. (2025). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]
Saeed, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-218.
PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]
MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6649.
Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
National Center for Biotechnology Information. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
Google Patents. (2017). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
Journal of Biological Chemistry. (1937). THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA. Journal of Biological Chemistry, 122(2), 539-546.
Accela ChemBio Inc. (2023). 66422-95-5,2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. Retrieved from [Link]
Acmec Biochemical. (n.d.). 244277-75-6[(1S,2S,3aR,5R,9R,11R,13R,13aR,E) -. Retrieved from https://www.acmec-biochem.com/244277-75-6.html
Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
"3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" material safety data sheet (MSDS)
Executive Summary & Chemical Identity[1][2] 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a specialized pharmacophore intermediate belonging to the diarylsulfonamide class. Unlike its widely known para-isomer (sulfame...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a specialized pharmacophore intermediate belonging to the diarylsulfonamide class. Unlike its widely known para-isomer (sulfamethoxazole precursors), the meta-amino substitution pattern offers unique steric and electronic properties, making it a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors and azo-dye supramolecular assemblies.
This guide serves as both a high-level technical manual for synthesis/application and a rigorous safety assessment (MSDS/SDS) for handling.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted)
~10.0 (Sulfonamide NH), ~3.5 (Aniline NH2)
Melting Point
133–136 °C (Predicted based on nitro-precursor analogs)
Safety Data Sheet (SDS) & Hazard Assessment
Warning: This compound contains structural alerts for skin sensitization (aniline moiety) and sulfonamide hypersensitivity. Treat as a potent bioactive agent.
GHS Classification (Predicted)
Based on Structure-Activity Relationship (SAR) with p-anisidine and metanilamide:
Acidic Functionality: The sulfonamide proton is weakly acidic; direct contact disrupts mucosal pH balance.
H411
Toxic to aquatic life with long-lasting effects.
Bioaccumulation: The lipophilic diaryl ether/sulfonamide core resists rapid hydrolysis in aquatic environments.
Emergency Response Workflow
Figure 1: Critical response logic for acute exposure events. Note the specific monitoring for sensitization and methemoglobinemia due to the aniline substructure.
Synthesis & Characterization Protocol
The synthesis of 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a two-step process involving the nucleophilic attack of p-anisidine on 3-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group.
Mechanism: Nucleophilic substitution at the sulfonyl sulfur.
Protocol:
Dissolve p-anisidine (12.3 g, 100 mmol) in 50 mL dry acetone containing
(100 mmol).
Cool to 0°C. Add 3-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) portion-wise over 30 minutes.
Allow to warm to room temperature (RT) and stir for 4 hours.
Quench: Pour into ice water (300 mL). The intermediate N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide will precipitate.
Purification: Recrystallize from Ethanol/Water.
Step 2: Nitro Reduction (The Functionalization)
Reagents:
(balloon), 10% Pd/C, Methanol/THF.
Critical Control: Avoid over-reduction or hydrogenolysis of the C-S bond (rare, but possible under high pressure).
Protocol:
Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).
Add 10% Pd/C catalyst (5 wt%).
Purge with Argon, then introduce
atmosphere (1 atm).
Stir vigorously at RT for 6-12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
Workup: Filter through Celite to remove Pd. Concentrate filtrate.
Yield: Expect 85-92% as an off-white solid.
Quality Control (Self-Validating Metrics)
Analytical Method
Diagnostic Signal
Acceptance Criteria
1H NMR (DMSO-d6)
Methoxy Singlet ( 3.7 ppm)
Integral = 3.0 ± 0.1
1H NMR (DMSO-d6)
Sulfonamide NH ( 9.8-10.2 ppm)
Broad singlet, exchangeable
HPLC (C18 Column)
Purity @ 254 nm
> 98.0% Area
Mass Spec (ESI+)
279.33 m/z
Applications in Drug Discovery[2][13]
Carbonic Anhydrase Inhibition (CAI)
This molecule acts as a "tail" scaffold. The free meta-amino group is the vector for attaching "zinc-binding groups" (ZBGs) or extending the molecule to interact with the hydrophilic half of the CA active site.
Mechanism: The sulfonamide moiety (
) coordinates to the ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion, thus inhibiting the hydration of .
Selectivity: The meta-substitution allows the molecule to adopt a conformation that can differentiate between CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commodity precursors to the target amino-sulfonamide scaffold.
References
BASF Safety Data Sheet. (2026). Generic Safety Data for Sulfonamide/Aniline Derivatives.
Akocak, S., et al. (2020). "Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII." Bioorganic Chemistry, 103, 104204.
Gelbrich, T., et al. (2007). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystallography Reports. (Contextualizing the nitro-precursor structure).
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. (Mechanistic grounding for sulfonamide activity).
Disclaimer: This document is for research and development purposes only. The synthesis and handling of this chemical should only be performed by qualified personnel in a controlled laboratory environment.
Technical Guide: 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide as a Scaffold in Medicinal Chemistry
This technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold 3-AMPBS ).[1] [1] Executive Summary 3-Amino-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold 3-AMPBS ).[1]
[1]
Executive Summary
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, combining a robust benzenesulfonamide core with two distinct vectors for diversification: the 3-amino group (nucleophilic handle) and the N-(4-methoxyphenyl) moiety (lipophilic tail).[1]
Unlike classic primary sulfonamides (
) which primarily target Carbonic Anhydrases (CAs), this secondary sulfonamide scaffold is frequently utilized in the development of microtubule destabilizers , kinase inhibitors , and antiproliferative agents . The meta-amino positioning provides a unique geometry for accessing distinct hydrophobic pockets in enzyme active sites, differing significantly from the para-amino geometry of sulfanilamide antibiotics.[1]
Core Physicochemical Profile
Property
Value (Predicted)
Significance
Molecular Formula
Core Scaffold
Molecular Weight
~278.33 g/mol
Fragment-like (Rule of 3 compliant)
cLogP
~2.1 - 2.5
Ideal lipophilicity for oral bioavailability
H-Bond Donors
2 (, )
Critical for hinge binding (kinases)
H-Bond Acceptors
4 (, , )
Interaction with active site residues
Rotatable Bonds
4
Conformational flexibility
Structural Analysis & Synthetic Utility
The "Growth Vector" Strategy
In Structure-Activity Relationship (SAR) campaigns, Scaffold 3-AMPBS serves as a bifurcation point.[1]
Vector A (The Handle): The 3-amino group is the primary site for library expansion. It reacts readily with electrophiles (isocyanates, acid chlorides, sulfonyl chlorides) to generate urea, amide, or sulfonamide linkers. This vector typically projects into the solvent-exposed region or a specificity pocket (e.g., the "gatekeeper" region in kinases).
Vector B (The Anchor): The N-(4-methoxyphenyl) sulfonamide moiety often acts as the structural anchor. The p-methoxy group functions as a hydrogen bond acceptor and a metabolic soft spot (O-demethylation), which can be modulated by bioisosteric replacement (e.g.,
The synthesis follows a robust Sulfonylation-Reduction sequence.[1] This route is preferred over direct amination due to the high availability of 3-nitrobenzenesulfonyl chloride and the avoidance of protecting group manipulations.
Figure 1: Two-step synthetic pathway yielding the target scaffold from commercially available precursors.[1]
Medicinal Chemistry Applications
Antiproliferative & Tubulin Inhibition
Secondary sulfonamides with N-aryl substituents are well-documented mimics of colchicine-binding site inhibitors .[1] The 3-amino group allows for the attachment of bulky heterocycles or urea moieties that stabilize the tubulin-inhibitor complex, leading to G2/M cell cycle arrest.
Mechanism:[2][3][4] The sulfonamide bridge acts as a bioisostere for the styryl or amide linkers found in combretastatin analogs.
Kinase Inhibition (Hinge Binding)
The 3-aminobenzenesulfonamide motif can function as a hinge binder .
The sulfonamide oxygen and the 3-amino nitrogen can form a bidentate H-bond network with the kinase hinge region (e.g., ATP binding site).
Derivatization of the 3-amino group into a urea (e.g., reacting with phenyl isocyanate) creates a "Type II" kinase inhibitor profile, potentially targeting the DFG-out conformation (similar to Sorafenib).
Carbonic Anhydrase (CA) Considerations
While primary sulfonamides (
) are classic CA inhibitors, secondary sulfonamides () like Scaffold 3-AMPBS generally show reduced affinity for the CA zinc ion due to steric hindrance and reduced acidity of the NH proton.
Exception: If the N-substituent (4-methoxyphenyl) fits into the hydrophobic pocket of specific isoforms (e.g., hCA IX), reasonable inhibition can still be achieved. However, this scaffold is more often a precursor to CA inhibitors (where the N-substituent is cleaved) or a scaffold for non-CA targets.
Visualization: SAR Decision Tree
Figure 2: SAR exploration strategy starting from the 3-amino handle.[1]
Experimental Protocols
Protocol A: Synthesis of Scaffold 3-AMPBS
Objective: Preparation of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide on a 10 mmol scale.
Sulfonylation:
Dissolve p-anisidine (1.23 g, 10 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask.
Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
References
PubChem. 3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]
Supuran, C. T. (2008).[6][7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[8] Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanisms).
Molecules Journal. Synthesis and CA Inhibition of N-substituted Sulfonamides. (Discusses the "tail approach" and secondary sulfonamide limitations). Available at: [Link]
Journal of Medicinal Chemistry. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. (Detailed SAR logic for benzenesulfonamide scaffolds). Available at: [Link]
Technical Whitepaper: Chemoinformatic & Synthetic Profile of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
This technical guide provides an in-depth chemoinformatic and synthetic profile for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide , a specific sulfonamide derivative used as a chemical probe and intermediate in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth chemoinformatic and synthetic profile for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide , a specific sulfonamide derivative used as a chemical probe and intermediate in medicinal chemistry.[1]
[1]
Executive Summary
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) is a meta-substituted sulfonamide scaffold.[1][2][3] Unlike its para-substituted isomer (sulfanilamide derivatives), the meta-amino positioning alters its electronic properties and binding topology, making it a valuable probe for exploring Structure-Activity Relationships (SAR) in Carbonic Anhydrase (CA) inhibition and kinase selectivity.[1] This guide details its unambiguous identification via InChI, its synthetic pathways, and biological context.[1]
Chemoinformatics Identity
Precise identification is critical to distinguish this compound from its isomers (e.g., the 4-amino variant).[1] The International Chemical Identifier (InChI) provides a layered, standard encoding of the molecular structure.[1]
Core Identifiers
The following data ensures unambiguous digital resolution of the molecule.
Identifier Type
Value
Note
Common Name
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
Also known as N-(4-methoxyphenyl)metanilamide
CAS Registry Number
201996-24-9
Specific to the meta-amino isomer
InChI Key
BRNSSQHZVBPAEM-UHFFFAOYSA-N
Hashed digital signature
Molecular Formula
C₁₃H₁₄N₂O₃S
MW: 278.33 g/mol
SMILES
COc1ccc(cc1)NS(=O)(=O)c2cccc(N)c2
Canonical string
Structural Logic & InChI Generation
The InChI Key BRNSSQHZVBPAEM-UHFFFAOYSA-N is derived from the standard InChI string.[1] The structure consists of two aromatic rings linked by a sulfonamide bridge:[1]
Ring A (Sulfonyl side): A benzene ring substituted at the 1-position (sulfonyl) and 3-position (amino).[1]
Ring B (Amide side): A benzene ring substituted at the 1-position (nitrogen) and 4-position (methoxy).[1]
Synthetic Pathways & Experimental Protocols
The synthesis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide follows a convergent pathway, coupling a sulfonyl chloride with an aniline derivative, followed by a reduction step.[1]
Retrosynthetic Analysis
The most robust route involves the formation of the sulfonamide bond using 3-nitrobenzenesulfonyl chloride (stable precursor) followed by the selective reduction of the nitro group to the amine.[1] Direct use of 3-aminobenzenesulfonyl chloride is avoided due to self-polymerization risks.[1]
Figure 1: Retrosynthetic strategy utilizing a nitro-protection approach to prevent side reactions.[1]
Detailed Synthesis Protocol
Step 1: Sulfonylation (Formation of the Nitro-Intermediate)
Dissolve p-Anisidine in dry DCM (Dichloromethane) under nitrogen atmosphere.
Add Triethylamine (1.2 eq) and cool to 0°C.
Add 3-Nitrobenzenesulfonyl chloride portion-wise to control exotherm.[1]
Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Workup: Wash with 1M HCl (to remove excess amine/pyridine), then brine. Dry over MgSO₄ and concentrate.
Yield Expectation: 85-90% (Yellow solid).
Step 2: Nitro Reduction (Formation of the Target) [1]
Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1]
Procedure:
Suspend the nitro-intermediate in Ethanol:Water (3:1).[1]
Add NH₄Cl (5.0 eq) and Iron powder (3.0 eq).
Reflux at 80°C for 2-4 hours. The reaction mixture will turn dark/brown.[1]
Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via flash column chromatography if necessary.
Validation: The product should be a white to off-white solid.
Biological Context & Mechanism
Sulfonamides are a privileged structure in medicinal chemistry.[1] While para-amino sulfonamides (sulfanilamides) primarily target dihydropteroate synthase (bacterial folate synthesis), meta-amino sulfonamides are frequently investigated as inhibitors of Carbonic Anhydrases (CAs) and as scaffolds for kinase inhibitors.[1]
Carbonic Anhydrase Inhibition Mechanism
The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates with the catalytic ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]
Figure 2: Mechanism of action showing the zinc-binding interaction of the sulfonamide pharmacophore.[1]
Analytical Validation (Expected Data)
To validate the synthesis of CAS 201996-24-9, the following spectral characteristics should be observed:
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text for Sulfonamide mechanism).
PubChem. (2024).[1] Sulfonamide Class Overview and Structural Isomers. Retrieved from [Link]
Application Note: High-Efficiency Click Chemistry Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Scaffolds Executive Summary This technical guide details the protocol for converting 3-Amino-N-(4-met...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Click Chemistry Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Scaffolds
Executive Summary
This technical guide details the protocol for converting 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide into a "clickable" azide scaffold, followed by library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While primary sulfonamides (
) are classical Carbonic Anhydrase Inhibitors (CAIs), the -substituted derivative discussed here represents a versatile pharmacophore for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases and tubulin polymerization where secondary sulfonamides often exhibit enhanced metabolic stability and selectivity.
This guide prioritizes the
-BuONO/TMSN diazotization pathway over traditional aqueous nitrite methods to ensure solubility of the lipophilic sulfonamide backbone and minimize hydrolysis byproducts.
Part 1: Scaffold Activation (Azide Synthesis)
The primary challenge with 3-amino-benzenesulfonamide derivatives is their amphiphilic nature. Traditional diazotization (
) often results in poor yields due to the insolubility of the sulfonamide in acidic aqueous media. The following protocol utilizes a mild, non-aqueous approach.
Mechanism of Action
The reaction proceeds via the in situ generation of a diazonium species using tert-butyl nitrite (
-BuONO) in an organic solvent (Acetonitrile), followed by immediate nucleophilic trapping with trimethylsilyl azide ().
Safety Assessment (The "Rule of Six")
Before isolation, we apply the "Rule of Six" to assess explosion risks of organic azides.[1]
Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Temperature
0°C Room Temperature (RT)
Time
2–4 Hours
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine starting material in anhydrous MeCN.
Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.
Diazotization: Dropwise add
-BuONO. The solution may darken, indicating nitrosyl formation. Stir for 15 minutes at 0°C.
Azidation: Dropwise add
(Caution: Evolution of gas).
Progression: Remove the ice bath and allow the reaction to warm to RT. Stir for 2 hours.
Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The amine spot (polar, fluorescent) should disappear, replaced by a less polar azide spot.
Workup: Concentrate the solvent under reduced pressure (Rotavap, bath <40°C). Redissolve the residue in DCM, wash with water (
), brine (), and dry over .
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes) yields the pure aryl azide as a pale yellow solid.
Part 2: The Click Reaction (CuAAC) Protocol
For drug discovery applications, we utilize the THPTA ligand. Unlike the older TBTA ligand, THPTA is water-soluble and prevents the oxidation of ascorbate, protecting biological functional groups if the "tail" (alkyne) contains sensitive moieties (e.g., sugars, peptides).
Protocol 2: THPTA-Assisted Cycloaddition
Component
Concentration/Equivalents
Role
Azide Scaffold
1.0 equiv
Core Pharmacophore
Alkyne Partner
1.1 equiv
Diversity Element (Tail)
CuSO · 5HO
5 mol% (0.05 equiv)
Catalyst Precursor
THPTA Ligand
10 mol% (0.10 equiv)
Cu(I) Stabilizer & Protectant
Sodium Ascorbate
20 mol% (0.20 equiv)
Reductant (Cu(II) Cu(I))
Solvent System
DMSO : Water (1:1) or -BuOH : Water (1:1)
Reaction Medium
Step-by-Step Methodology:
Ligand Complexation (Crucial Step): In a small vial, premix the
solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue. Why? This ensures Copper is ligated before it encounters the reagents, preventing non-specific chelation by the sulfonamide.
Substrate Mix: In the reaction vessel, dissolve the Azide (from Part 1) and the Alkyne in the DMSO/Water mixture.
Catalysis: Add the Cu-THPTA complex to the substrate mix.
Initiation: Add the Sodium Ascorbate solution last. The reaction mixture may turn pale yellow or colorless.
Incubation: Stir at RT for 4–16 hours.
Quenching: If the product precipitates, filter and wash with water.[2] If soluble, dilute with EtOAc, wash with 5%
(to remove Copper) and brine.
Part 3: Visualization of Workflows
The following diagrams illustrate the synthetic pathway and the catalytic cycle, designed for clarity in laboratory notebooks.
Figure 1: Synthetic workflow converting the amine precursor to the triazole library via the azide intermediate.[3]
Figure 2: Simplified catalytic cycle of the CuAAC reaction stabilized by THPTA.
Part 4: Scientific Rationale & Troubleshooting
Why this specific Azide Route?
Aromatic amines with electron-withdrawing groups (like the sulfonamide at the meta position) are less nucleophilic. The
-BuONO method generates the diazonium species under neutral/mild conditions, preventing the decomposition often seen with -based diazotization of electron-poor anilines [1].
Why THPTA over TBTA?
While TBTA is standard for organic synthesis, THPTA allows the reaction to proceed in higher water content. This is critical for sulfonamide derivatives, which can suffer from solubility issues in pure organics or pure water. The DMSO:Water (1:1) mix solubilizes both the lipophilic sulfonamide and the hydrophilic ascorbate/copper salts perfectly [2].
Troubleshooting Table
Observation
Root Cause
Corrective Action
Reaction Stalled
Oxygen poisoning of Cu(I)
Degas solvents with or add more NaAsc (up to 0.5 eq).
Green Precipitate
Cu(II) oxidation/chelation
Add 5 eq. EDTA wash during workup to strip Copper.[4]
Low Yield (Azidation)
Incomplete diazotization
Ensure temp is 0°C during addition; verify -BuONO quality (it degrades).
Product is Blue
Copper contamination
Wash organic layer with 10% Ammonium Hydroxide ().
References
Barral, K., et al. (2004). "Mild and efficient one-pot synthesis of 1,2,3-triazoles from aromatic amines." Organic Letters, 6(16), 2705-2708.
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5][6] Angewandte Chemie, 44(33), 5188-5240.
Application Note: Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide for Target Identification
This guide outlines the protocol for functionalizing 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) to create chemical probes. This scaffold acts as a representative "privileged structure" in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the protocol for functionalizing 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) to create chemical probes. This scaffold acts as a representative "privileged structure" in medicinal chemistry, sharing structural homology with various tubulin polymerization inhibitors (e.g., E7010 analogs) and DDX3 helicase inhibitors .
The 3-amino group (aniline) serves as the primary "handle" for modification, allowing the attachment of fluorophores or photo-affinity tags without disrupting the core sulfonamide pharmacophore.
Introduction & Rationale
The molecule 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold-3A ) contains two distinct domains:
The Pharmacophore: The
-(4-methoxyphenyl)benzenesulfonamide core, often associated with anti-proliferative activity via tubulin binding or helicase inhibition.
The Kinetic Handle: The meta-aniline amine (
), which is sterically accessible and chemically distinct from the sulfonamide nitrogen, allowing for orthogonal functionalization.
Objective: Transform Scaffold-3A into a Fluorescent Probe (for localization/binding assays) and a Photo-Affinity Probe (for covalent target capturing) to map the interactome of
-aryl benzenesulfonamides.
Chemical Properties & Solubility
Property
Data
Notes
Molecular Weight
278.33 g/mol
Fragment-like size ideal for probe development.
LogP (Predicted)
~2.1
Moderate lipophilicity; cell-permeable.
Solubility
DMSO (>50 mM), DMF
Poor solubility in water/PBS; requires organic co-solvent.
pKa (Aniline)
~3.5 - 4.0
Low basicity compared to alkyl amines. Requires efficient coupling agents.
Chemical Functionalization Strategy
The aniline nitrogen is significantly less nucleophilic than aliphatic amines due to resonance delocalization. Standard NHS-ester coupling requires optimized pH and catalysts. We employ two primary strategies:
Direct Amidation: Coupling with NHS-activated fluorophores/tags.
Diazotization/Azidation: Conversion to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.
Diagram 1: Functionalization Pathways
Caption: Synthesis pathways for converting Scaffold-3A into direct amide probes or click-ready azide precursors.
Protocol 1: Synthesis of Fluorescent Probe (Direct Amidation)
Goal: Conjugate Scaffold-3A with FITC-NHS or Cy5-NHS .
Reagents
Scaffold-3A (10 mg, ~36 µmol)
Fluorophore-NHS Ester (1.2 equivalents)
Anhydrous DMF (Dimethylformamide)
DIPEA (N,N-Diisopropylethylamine)
Purification: Preparative HPLC (C18 column)
Step-by-Step Methodology
Dissolution: Dissolve 10 mg of Scaffold-3A in 500 µL of anhydrous DMF in a generic 1.5 mL microcentrifuge tube (amber, to protect fluorophore).
Activation: Add 3.0 equivalents of DIPEA (approx. 19 µL). Vortex briefly. Note: The base is critical to deprotonate the aniline (though already neutral, the base scavenges the NHS leaving group acid).
Coupling: Add 1.2 equivalents of the NHS-Fluorophore (dissolved in 100 µL DMF) dropwise.
Incubation: Seal the tube under nitrogen gas (if possible) and incubate at 37°C for 12–16 hours with varying agitation (thermomixer). Expert Insight: Anilines react slowly with NHS esters. Heating to 37°C or 50°C improves yield significantly compared to RT.
Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.
Purification: Inject the crude mixture directly onto a Preparative HPLC (C18). Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
Validation: Verify mass via LC-MS. The product should show
.
Protocol 2: Photo-Affinity Labeling (PAL) Assay
Goal: Use a diazirine-functionalized version of Scaffold-3A to covalently crosslink to the target protein in cell lysate.
Experimental Design (Self-Validating)
To ensure trustworthiness, this assay includes a Competition Control .
Sample C (No UV): Lysate + Probe (10 µM) (Dark control).
Diagram 2: Photo-Affinity Workflow
Caption: Workflow for photo-affinity labeling to identify sulfonamide-binding proteins.
Detailed Protocol
Lysate Preparation: Prepare fresh cell lysate (1 mg/mL) in PBS. Avoid DTT (can interfere with some probes); use TCEP if reduction is needed.
Incubation:
Add Probe (1 µL of 500 µM stock) to 49 µL lysate. Final conc: 10 µM.
For Competition: Pre-incubate lysate with 100 µM free Scaffold-3A for 30 mins before adding the probe.
Crosslinking: Transfer samples to a 96-well plate (open top) or clear tubes. Irradiate with UV light (365 nm) for 10 minutes on ice. Warning: Heat damages proteins; keep on ice.
Analysis: Run SDS-PAGE. Scan the gel for fluorescence.
Result: Specific bands will appear in Sample A but disappear (or fade) in Sample B (Competition).
References
Dubois, F. et al. (2023). "Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides." Organic Letters. Link
Johnson, T. C. et al. (2017).[1] "Mild Sulfonylation of Anilines mediated by Visible Light."[1][2] ChemistryViews. Link
Gao, B. et al. (2017).[2] "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides." Frontiers in Chemistry. Link
Verma, R. P. (2012). "Hydroxamic acids as histone deacetylase inhibitors." (Context on N-phenyl sulfonamide scaffolds in cancer). Drug Discovery Today. Link
Application Note: Metal-Catalyzed Cross-Coupling Architectures for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
Part 1: Strategic Analysis & Core Directive Executive Summary The scaffold 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Core Directive
Executive Summary
The scaffold 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor (e.g., VEGFR, Raf) and carbonic anhydrase inhibitor classes. Its dual-nitrogen architecture presents a classic chemoselectivity challenge:
Primary Aniline (
): The kinetic nucleophile ( for neutral amine).
Secondary Sulfonamide (
): The thermodynamic acid ().
This guide details the chemoselective Buchwald-Hartwig Cross-Coupling of the aniline moiety while preserving the sulfonamide integrity. By manipulating the Base/Ligand Matrix , researchers can exclusively target the aniline nitrogen, avoiding competitive N-arylation of the sulfonamide or catalyst poisoning by the sulfur center.
The Chemoselectivity Switch
The success of this reaction hinges on the basicity of the reaction medium relative to the sulfonamide's acidity.
Path A (Target): Aniline Coupling.
Condition: Weak Base (
, ).
Mechanism: The sulfonamide remains protonated (neutral). The neutral aniline coordinates to Pd(II) and undergoes deprotonation/reductive elimination.[1]
Path B (Avoid): Sulfonamide Coupling/Poisoning.
Condition: Strong Base (NaOtBu, LiHMDS).
Mechanism: The sulfonamide is deprotonated to the anion (
). This anion is a competent nucleophile and can compete with the aniline or form stable, non-reactive complexes with the metal center.
Part 2: Experimental Protocols
Protocol A: Pd-Catalyzed N-Arylation of the Aniline Handle
Objective: Coupling of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide with Aryl Chlorides/Bromides.
Scope: Synthesis of diarylamines (e.g., Pazopanib intermediates).
Aryl Bromide (1.0 equiv) or Aryl Chloride (1.2 equiv)
Catalyst
Metal Source
BrettPhos Pd G4 (1–3 mol%)
Base
Activator
(2.0 equiv) - Crucial for selectivity
Solvent
Medium
1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Note: BrettPhos Pd G4 is selected for its exceptional ability to couple primary anilines with high turnover frequencies (TOF) while resisting inhibition by heteroatoms.
2. Step-by-Step Methodology
Charge: In a glovebox or under argon flow, add the Substrate (1.0 mmol), Aryl Halide (1.0–1.2 mmol),
(650 mg, 2.0 mmol), and BrettPhos Pd G4 (15 mg, ~2 mol%) to a reaction vial equipped with a magnetic stir bar.
Solvate: Add 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a Teflon-lined cap.
Purge: If not in a glovebox, sparge the mixture with Nitrogen/Argon for 5 minutes.
Incubate: Heat the reaction block to 80–100 °C . Stir vigorously (800 rpm).
Checkpoint: Monitor by LC-MS at 2 hours. The sulfonamide NH proton is distinct in NMR (
9.5–10.5 ppm); the aniline ( 4.0–5.5 ppm) should disappear, replaced by a single amine NH ( 6.0–8.0 ppm).
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The product is often more polar than the starting aryl halide but less polar than the primary amine substrate.
Protocol B: Chan-Lam Coupling (Copper-Catalyzed)
Objective: Mild N-arylation using Aryl Boronic Acids.
Advantage: Avoids strong bases entirely; highly tolerant of sensitive functional groups.
1. Reagents
Catalyst:
(10–20 mol%)
Ligand: 2,2'-Bipyridine (20 mol%) - Optional but stabilizes Cu species.
Oxidant: Atmospheric Oxygen (
balloon or open air).
Base: Pyridine or
(1.0 equiv).
2. Methodology
Dissolve Substrate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in DCM or MeOH (0.1 M).
Add
and Base .
Stir at Room Temperature open to air (or under an
balloon for faster rates) for 12–24 hours.
Self-Validation: The reaction mixture usually turns from blue/green to dark brown as the Cu(II) is reduced and re-oxidized. If the color remains light blue, the catalytic cycle may be stalled (add more base).
Part 3: Visualization & Logic
Chemoselectivity Decision Matrix
The following diagram illustrates the critical decision points when selecting conditions to ensure the reaction occurs at the desired nitrogen center.
Figure 1: Decision tree for selecting catalytic conditions based on the desired site of arylation. Green path indicates the standard protocol for this substrate.
Catalytic Cycle (Buchwald-Hartwig)
Visualizing the Pd(0)/Pd(II) cycle specifically for the aniline coupling.
Figure 2: The Buchwald-Hartwig catalytic cycle. The "Deprotonation" step is critical; using a weak base ensures only the coordinated aniline is deprotonated, not the free sulfonamide.
Expert Insight:
If the reaction stalls (Entry 4), it is rarely due to the nucleophile's sterics (meta-position is accessible). It is usually due to catalyst deactivation by the sulfonamide sulfur. Using biaryl phosphine ligands like BrettPhos or RuPhos creates a "protective pocket" around the Pd center, preventing off-cycle coordination of the sulfonamide.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[2] Wikipedia (General Overview & History).
Willis, M. C., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." Journal of the American Chemical Society. [3]
Kwong, F. Y., et al. "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides." PubMed.
Macmillan, D. W. C., et al. "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Princeton University Group Page.
Technical Support Center: Sulfonamide Synthesis & Purification
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Common Issues in Sulfonamide Bond Formation Introduction Sulfonamides are a cornerstone pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting Common Issues in Sulfonamide Bond Formation
Introduction
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and enzyme inhibitors. While the nucleophilic attack of an amine on a sulfonyl chloride appears straightforward, the reaction is plagued by competing pathways—hydrolysis, bis-sulfonylation, and purification difficulties.
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug discovery workflows.
Tier 1: Protocol Selection & Setup
User Question: Which standard protocol should I use? My yield varies wildly between batches.
Scientist Response:
Inconsistency usually stems from a mismatch between your substrate's solubility and the reaction conditions. We categorize protocols into two primary "Methods." Choose based on the solubility of your amine.
Method A: Anhydrous Conditions (The "Organic" Route)
Best for: Lipophilic amines, moisture-sensitive sulfonyl chlorides.
Solvent: Anhydrous DCM or THF.
Base: Pyridine (acts as solvent/base) or Triethylamine (TEA)/DIPEA (1.2–1.5 equiv).
Catalyst: DMAP (0.1 equiv) if the amine is unreactive.
Critical Step: The reaction must be kept dry.[1] Sulfonyl chlorides hydrolyze rapidly in the presence of moisture and base.
Method B: Schotten-Baumann Conditions (The "Biphasic" Route)
Best for: Polar/Water-soluble amines (e.g., amino acids), acid-sensitive substrates.
Solvent: Water/THF or Water/Acetone (1:1 mixture).
Base: Na₂CO₃ or NaHCO₃ (2.0–3.0 equiv).
Mechanism: The inorganic base stays in the aqueous phase, scavenging the HCl produced, while the organic phase solubilizes the sulfonyl chloride.
Advantage: Simple workup (acidification precipitates the product).
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthesis condition based on substrate properties.
Tier 2: Reaction Troubleshooting
User Question: I am seeing a major impurity with a similar Rf to my product. LCMS suggests it's the bis-sulfonamide. How do I stop this?
Scientist Response:
Bis-sulfonylation is the most common failure mode when using primary amines.
The Mechanism of Failure
The mono-sulfonamide product is actually more acidic (pKa ~10) than the starting amine (pKa ~35 for neutral amine, though ammonium pKa is ~10).
Step 1: Amine attacks Sulfonyl Chloride
Mono-sulfonamide.
Step 2: Excess base deprotonates the Mono-sulfonamide
Sulfonamide Anion.
Step 3: The Anion acts as a nucleophile, attacking a second Sulfonyl Chloride
Bis-sulfonamide.
Corrective Actions
Parameter
Recommendation
Rationale
Stoichiometry
Strict 1:1 or 0.9:1 (Amine:Sulfonyl Chloride)
Starving the reaction of sulfonyl chloride prevents the second attack.
Addition Rate
Dropwise addition of Sulfonyl Chloride
Keeps the local concentration of electrophile low relative to the amine.
Base Strength
Switch to Pyridine or NaHCO₃
Avoid strong bases (like NaOH or KOH) that easily deprotonate the sulfonamide product.
Temperature
0°C to -10°C
Lower temperature favors the kinetic product (mono) over the thermodynamic product (bis).
Bis-Sulfonylation Pathway
Caption: The mechanistic pathway leading to bis-sulfonylation. Preventing deprotonation of the mono-product is key.
Tier 3: Purification & Isolation
User Question: My reaction worked, but I can't get the product clean. It's either an oil or stuck with pyridine.
Scientist Response:
Sulfonamides are notoriously difficult to crystallize initially due to their ability to form hydrogen bond networks with solvents.
Issue 1: Removing Pyridine
Pyridine is high-boiling (115°C) and difficult to remove by rotary evaporation alone.
The CuSO₄ Method: Wash the organic layer (EtOAc/DCM) with saturated aqueous Copper(II) Sulfate .[2]
Why: Copper forms a water-soluble complex with pyridine (
), turning the aqueous layer deep blue. Repeat until the aqueous layer remains light blue.
The Azeotrope Method: If the product is acid-sensitive, co-evaporate with Toluene or Heptane (3x).[3] These form azeotropes that carry the pyridine over.
The HCl Method: If the product is stable to acid, wash with 1M HCl. This converts pyridine to pyridinium chloride (water-soluble).
Issue 2: "Oiling Out" During Recrystallization
If your product separates as an oil rather than crystals:
Solvent Choice: Common sulfonamides crystallize well from Ethanol/Water (95:5) or Isopropanol .[4]
The "Cloud Point" Technique: Dissolve in hot ethanol. Add warm water dropwise until the solution turns slightly cloudy. Add one drop of ethanol to clear it, then let it cool very slowly (wrap the flask in foil/towel).
Seed Crystals: If you have no seed, scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.
Issue 3: Genotoxic Impurities (Regulatory)
Warning: Unreacted anilines and residual sulfonyl chlorides are often flagged as Potentially Genotoxic Impurities (PGIs) .
Detection: Standard HPLC-UV may not detect trace anilines (ppm levels). Use LC-MS/MS if this compound is for late-stage biological testing.
Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) at the end of the reaction to fish out excess sulfonyl chloride.
References
BenchChem Technical Support. (2025).[1][5] Troubleshooting common issues in sulfonamide bond formation. BenchChem.[1][5] Link
Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Literature and Protocols.[6]Link
University of Rochester. (n.d.).[3] Workup and Drying Methods: Removal of Pyridine.[2][3][7][8] Department of Chemistry. Link
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.Link
LibreTexts. (2020). Recrystallization of Sulfanilamide.[4][5][9] Chemistry LibreTexts. Link
Technical Support Center: Optimizing N-Arylation of Sulfonamides
Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
The N-arylation of sulfonamides is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials.[1] However, the reduced nucleophilicity of the sulfonamide nitrogen compared to amines presents unique challenges.[2][3] This guide will address common issues encountered in both palladium- and copper-catalyzed systems, providing a framework for rational problem-solving.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Question 1: My Buchwald-Hartwig reaction is giving low to no yield. What are the most likely causes and how can I fix it?
Answer:
Low or no yield in a Buchwald-Hartwig amination of a sulfonamide is a common issue that can typically be traced back to one of four key areas: the catalyst system (palladium source and ligand), the base, the solvent, or the reactivity of your substrates.
1. The Catalyst System: Inefficient Generation of the Active Pd(0) Species
The catalytic cycle of the Buchwald-Hartwig amination hinges on an active L-Pd(0) complex.[4] If this species is not generated efficiently, the entire cycle will be sluggish or stall completely.
Causality: Using Pd(OAc)₂ or other Pd(II) sources can be unreliable as they require in situ reduction to Pd(0), a process that can be inefficient and lead to the formation of inactive palladium black.[5]
Solution: Employ a palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are designed to cleanly and efficiently generate the active L-Pd(0) catalyst upon exposure to a base.[4][6]
2. Ligand Choice: Mismatch with the Substrate
The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle, influencing catalyst stability, oxidative addition, and reductive elimination.[7] Sulfonamides, being weak nucleophiles, often require specialized ligands.[8]
Causality: A ligand that is not sufficiently electron-rich or is sterically inappropriate for your specific sulfonamide and aryl halide will result in slow reaction rates.
Solution: For the N-arylation of sulfonamides, bulky and electron-rich biarylphosphine ligands are often necessary. A recently identified effective ligand for this transformation is AdBippyPhos.[3][8] Consulting a ligand selection guide and screening a few options is a prudent approach.
Below is a general workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction:
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
3. Base Selection: The Double-Edged Sword
The base is crucial for deprotonating the sulfonamide, making it a more potent nucleophile. However, an inappropriate base can be detrimental.
Causality: A base that is too weak may not sufficiently deprotonate the sulfonamide. Conversely, a very strong base might lead to the degradation of sensitive functional groups on your starting materials.[6] The physical properties of the base, such as particle size, can also affect the reaction rate.[4]
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common starting points.[6] For substrates with base-sensitive functionalities, weaker bases such as Cs₂CO₃ or K₃PO₄ should be screened, possibly at elevated temperatures.[4][6] If using an inorganic base, grinding it before use or adding an agent like Celite can help prevent clumping and ensure better dispersion.[6]
4. Substrate Reactivity: The Leaving Group Matters
Causality: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are notoriously less reactive and often require more specialized and active catalyst systems.[5]
Solution: If possible, consider using the analogous aryl bromide or iodide.[5] For aryl chlorides, the use of bulky, electron-rich phosphine ligands is almost always necessary to achieve good yields.[6]
Question 2: I am attempting a copper-catalyzed N-arylation (Ullmann or Chan-Lam type) of my sulfonamide, but the reaction is sluggish and incomplete. What should I investigate?
Answer:
Copper-catalyzed N-arylations are valuable alternatives to palladium-based methods, often offering different substrate scope and milder conditions.[9] When these reactions are not performing optimally, the issue often lies with the copper source, ligands (or lack thereof), solvent, or the specific type of coupling partner.
1. Copper Source and Ligands
Causality: The oxidation state and coordinating environment of the copper catalyst are critical. While some "ligand-free" protocols exist, they are often highly substrate-dependent.[10] Chelating ligands can stabilize the copper center and facilitate the reaction.
Solution: For Ullmann-type reactions with aryl halides, CuI is a common and effective catalyst.[10] For Chan-Lam couplings with arylboronic acids, Cu(OAc)₂ is frequently used.[9][11] If a ligand-free system is failing, the addition of a simple bidentate ligand, such as a 1,2-diamine, can dramatically improve the reaction outcome.[12]
2. Solvent and Base Compatibility
Causality: The choice of solvent and base is interdependent. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the copper salts and other reagents. The base must be strong enough to deprotonate the sulfonamide but not so strong as to cause side reactions.
Solution: Screen different polar aprotic solvents. For the base, K₂CO₃ or K₃PO₄ are often good starting points. The combination of the right solvent and base can be critical for achieving chemoselective N-arylation if other nucleophilic sites are present in the molecule.[13]
3. Arylating Agent
Causality: In Chan-Lam couplings, the quality and reactivity of the arylboronic acid are paramount. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Solution: Use fresh, high-quality arylboronic acid. If you suspect decomposition, you can try recrystallizing the boronic acid before use.
The following table summarizes key parameters for different N-arylation methods:
Aprotic, non-polar to polar (Toluene, Dioxane, THF)
Polar aprotic (DMF, DMSO)
Arylating Agent
Aryl halides/triflates
Aryl halides, arylboronic acids
Question 3: My reaction produces a significant amount of diarylated sulfonamide when I am targeting the mono-arylated product. How can I control the selectivity?
Answer:
The formation of diarylated products is a common issue when using primary sulfonamides (RSO₂NH₂).[14] This occurs because the initially formed N-aryl sulfonamide can be deprotonated again and react with a second molecule of the aryl halide.
Causality: The pKa of the N-H bond in the mono-arylated sulfonamide is often comparable to or even lower than that of the starting primary sulfonamide, making it susceptible to a second arylation. This is particularly true under the strongly basic conditions often employed.
Solution:
Stoichiometry Control: The most straightforward approach is to use an excess of the primary sulfonamide relative to the aryl halide. This statistically favors the mono-arylation. A 1.5 to 2-fold excess of the sulfonamide is a good starting point.
Slower Addition: Adding the aryl halide slowly to the reaction mixture containing the sulfonamide, base, and catalyst can help to maintain a low concentration of the arylating agent, thereby disfavoring the second arylation.
Milder Conditions: If possible, running the reaction at a lower temperature or with a slightly weaker base may provide better selectivity for the mono-arylated product, although this may come at the cost of a longer reaction time or lower overall conversion.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation of sulfonamides?
The mechanism is analogous to that for the amination of amines and involves a catalytic cycle centered on palladium.[7][15]
Activation: A Pd(II) precatalyst is reduced to the active Pd(0) species by the base.
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex.
Association and Deprotonation: The sulfonamide coordinates to the palladium center, and the base removes the acidic sulfonamide proton to form a palladium amido complex.
Reductive Elimination: The N-arylsulfonamide product is formed through reductive elimination, regenerating the L-Pd(0) catalyst which can then re-enter the catalytic cycle.
Q2: Can I use aryl chlorides for the N-arylation of sulfonamides?
Yes, but they are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond.[6] Success with aryl chlorides typically requires:
More electron-rich and sterically hindered ligands to promote the difficult oxidative addition step.
Potentially higher reaction temperatures and longer reaction times.
A highly active catalyst system, such as a modern palladacycle precatalyst.
Q3: Are there any functional groups that are incompatible with these reaction conditions?
While modern cross-coupling reactions are known for their functional group tolerance, certain groups can be problematic.
Strongly Basic Conditions: Functional groups sensitive to strong bases, such as esters or certain protecting groups, may be cleaved under conditions using NaOtBu or LHMDS. In these cases, weaker bases like K₃PO₄ or Cs₂CO₃ are necessary.[6]
Other Nucleophiles: If your substrate contains other nucleophilic sites (e.g., phenols, primary/secondary amines), you may observe competitive arylation.[5] Chemoselectivity can sometimes be achieved by carefully tuning the reaction conditions (base, solvent, temperature), but protection of the competing nucleophile is often the most reliable strategy.[13]
Q4: How do I remove the palladium or copper catalyst from my final product?
Residual metal contamination is a significant concern, especially in pharmaceutical applications. Standard purification methods may not be sufficient.
Silica Gel Chromatography: Often the first line of defense, but may not remove all metal traces.
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.
Metal Scavengers: A variety of commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium or copper can be used to achieve very low levels of metal contamination.
This guide provides a starting point for optimizing your N-arylation reactions. Remember that every substrate is unique, and a degree of empirical optimization is often required. By understanding the fundamental principles behind these powerful reactions, you can more effectively troubleshoot challenges and achieve your synthetic goals.
References
Reddit user discussion on troubleshooting Buchwald-Hartwig amination. (2018). r/chemistry. [Link]
Orr, M. G., & Reifenberg, J. P. (2004). N-Arylation of Sulfonamides on Solid Supports. PubMed. [Link]
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
Zu, W., Liu, S., Jia, X., & Xu, L. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]
Nodwell, M. B., et al. (2018). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]
Various Authors. (n.d.). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]
Zheng, N., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]
Zheng, N., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Various Authors. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]
Jouffroy, M., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University. [Link]
Murray, P. R. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
Various Authors. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]
Liang, Q., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Research Square. [Link]
Strieter, E. R., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
Zare, M., et al. (2024). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters. [Link]
Various Authors. (n.d.). Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. ResearchGate. [Link]
Various Authors. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. [Link]
Teo, Y.-C., & Tan, Y.-B. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters. [Link]
Various Authors. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
Nodwell, M. B., et al. (2018). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Sulfonyl Chloride Amidation Protocols
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This technical guide addresses the two most critical failure modes in the synthesis of sulfonamides from sulfonyl chlorides: Hydrolysis (formation of sulfonic acids) and Bis-sulfonylation (formation of bis-sulfonamides).
The reaction between a sulfonyl chloride (
) and an amine () is theoretically straightforward but kinetically sensitive. The high electrophilicity of the sulfur center makes it prone to attack by any nucleophile—including the solvent (water) or the product itself (primary sulfonamide). This guide provides mechanistic insights, forensic analytical tools, and corrected protocols to isolate the desired mono-sulfonamide.
Reaction Pathway & Failure Modes
The following diagram maps the kinetic competition occurring in your flask. The "Green Path" is the desired route; "Red Paths" represent thermodynamic traps.
Figure 1: Kinetic competition in sulfonylation. Hydrolysis competes with amidation, while bis-sulfonylation consumes the product.
Module 1: The "Ghost" Peak (Hydrolysis)
Symptom: Low yield, presence of a highly polar spot on TLC (baseline), or a mass peak of
(OH).
The Mechanism
Sulfonyl chlorides are moisture sensitive.[1] In the presence of water (even atmospheric moisture), they hydrolyze to form sulfonic acids (
). This reaction is exothermic and autocatalytic; the HCl generated catalyzes further hydrolysis.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Solvent Quality
Anhydrous DCM or THF
Water is a competitive nucleophile. Using "wet" solvents guarantees sulfonic acid formation.
Reagent Addition
Add last
Dissolve the amine and base first. Add the sulfonyl chloride as a solution slowly at 0°C to suppress the hydrolysis rate relative to amidation.
Phase Transfer
Schotten-Baumann Conditions
If you must use water (e.g., for amino acids), use a biphasic system (Water/DCM) with a phase transfer catalyst or vigorous stirring. The amine reacts at the interface faster than the bulk water hydrolyzes the chloride.
Critical Warning: In large-scale aqueous hydrolysis (Schotten-Baumann), the reaction can display an "induction period" due to phase separation, followed by a thermal runaway. Always control temperature actively.
Module 2: The Double Addition (Bis-sulfonylation)
Symptom: The reaction works, but the product has no NH proton in NMR and the Mass Spec shows a mass of
.
The Mechanism
Primary sulfonamides (
) are still acidic (). In the presence of excess base (like Triethylamine) and excess sulfonyl chloride, the sulfonamide is deprotonated to form a sulfonamidate anion (), which is a potent nucleophile. This anion attacks a second molecule of sulfonyl chloride.
Troubleshooting Protocol
1. Stoichiometry Control:
The Fix: strictly limit the sulfonyl chloride to 0.95 - 1.0 equivalents . Do not use an excess "to drive the reaction."
Why: Starving the reaction of electrophile prevents the secondary attack.
2. Base Selection:
The Fix: Switch from Triethylamine (TEA) to Pyridine or DABCO .
Why: Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) but is less basic than TEA, reducing the deprotonation of the product sulfonamide.
3. Deprotection Strategy (Recovery):
The Fix: If bis-sulfonylation occurs, treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) or reflux in ethanol with NaOH.
Why: The second sulfonyl group is chemically distinct and much more labile. It can often be selectively cleaved back to the mono-sulfonamide.
Module 3: Analytical Forensics
Use this table to definitively identify your byproduct.
Feature
Mono-Sulfonamide (Target)
Bis-Sulfonamide (Byproduct)
Sulfonic Acid (Byproduct)
1H NMR (NH)
Singlet, 8.5 - 10.5 ppm
Absent
Broad singlet (acidic), often exchanged/invisible
1H NMR (Ar)
Standard pattern
Shifted downfield (deshielded by two groups)
Shifted, often broad
LC-MS (ESI)
or
(Negative mode dominant)
IR ()
~1340 & 1160 cm⁻¹
Split/Broadened bands
Broad OH stretch (3000-2500 cm⁻¹)
TLC ()
Medium polarity
High polarity (runs higher than mono)
Baseline (very polar)
Interactive Troubleshooting Workflow
Follow this logic gate to resolve your synthesis issues.
Figure 2: Decision tree for rapid byproduct identification and remediation.
Frequently Asked Questions (FAQ)
Q: My reaction turned deep red/pink. Is this normal?A: This usually indicates the oxidation of amine impurities (especially if using aniline derivatives) or pyridine. While alarming, it often does not affect the yield. However, ensure your sulfonyl chloride is not "fuming" or dark brown before use; if so, distill it or wash with pentane.
Q: Can I use water as a solvent?A: Yes, but only under Schotten-Baumann conditions . You must use a strong inorganic base (like
or ) and keep the temperature low (). The reaction relies on the amine reacting faster than the water.
Q: How do I remove the sulfonic acid byproduct?A: Sulfonic acids are highly water-soluble. A simple aqueous workup (washing the organic layer with saturated
) will pull the sulfonic acid into the aqueous phase as its salt, leaving the sulfonamide in the organic layer.
References
Reaction Kinetics & Hydrolysis
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics.[2][3][4][5] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
Bis-Sulfonylation Mechanisms
Luu, T. G., & Kim, H. K. (2023). Visible-Light-Driven Sulfonamidation of Arylazo Sulfones. ResearchGate/Wiley.
Note: Discusses the competitive pathways and selectivity in sulfonamide synthesis.
Analytical Characterization (NMR/IR)
Perumal, S., et al. (1989). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
General Synthesis & Troubleshooting
Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Protocols.
Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives
Topic: Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives Content type: Technical Support Center Guide Executive Summary This guide addresses the isolation and purification...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives
Content type: Technical Support Center Guide
Executive Summary
This guide addresses the isolation and purification of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: Analogous structures often referenced in sulfonamide libraries). This compound exhibits amphoteric properties due to the presence of a basic aniline moiety (pKa ~3.5–4.0) and an acidic sulfonamide proton (pKa ~10.0). Successful purification requires exploiting this dual nature to separate the target molecule from common impurities such as unreacted p-anisidine, unreduced nitro-intermediates, and bis-sulfonamides.
Part 1: The "Double-Swing" Extraction Protocol
Status: Primary Purification Strategy
Principle: Differential Solubility based on pH Manipulation (Chemo-selective Extraction).
The most robust method for purifying this compound is a "Double-Swing" acid-base extraction. This method uses the molecule’s amphoteric nature to sequentially filter out non-basic and non-acidic impurities.
The Protocol
Prerequisites:
Solvent: Ethyl Acetate (EtOAc) – High solubility for neutrals; low miscibility with water.
Acid: 1M Hydrochloric Acid (HCl).
Base: 1M Sodium Hydroxide (NaOH).
Monitoring: TLC or LC-MS.
Step-by-Step Workflow:
Initial Solubilization: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Filter off any insoluble salts or catalyst residues (e.g., Pd/C or Fe sludge).
Aqueous Layer 1: Contains the Target Molecule (cationic) and unreacted p-anisidine (cationic). KEEP .
Base Swing (Removal of Basic Impurities):
Basify Aqueous Layer 1 slowly with 2M NaOH until pH > 12.
Chemistry: The target sulfonamide proton deprotonates (
), keeping the target in the aqueous phase as a salt. The impurity p-anisidine deprotonates to its neutral form.
Extract this basic aqueous solution with fresh EtOAc (3 x volumes).
Phase Separation:
Organic Layer 2: Contains neutral p-anisidine and other basic impurities. DISCARD .
Aqueous Layer 2: Contains the Target Molecule (anionic). KEEP .
Precipitation (Isolation):
Carefully neutralize Aqueous Layer 2 with 1M HCl to pH 6–7 .
Chemistry: The target molecule returns to its neutral, non-ionic state.
Result: The product should precipitate as an off-white to beige solid. Filter, wash with cold water, and dry.
Visualizing the Logic
Figure 1: The "Double-Swing" purification logic exploits the amphoteric nature of amino-sulfonamides to filter impurities sequentially.[1]
Part 2: Polishing Strategies (Recrystallization)
Status: Secondary Step for >98% Purity
If the precipitated product retains color or trace impurities, recrystallization is required.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Application Note
Ethanol / Water
90:10 to 70:30
Standard. Dissolve in hot ethanol; add water until turbid; cool slowly.
Methanol / Water
80:20
Good for more polar derivatives.
| Isopropanol (IPA) | 100% | Useful if the compound is too soluble in MeOH/EtOH. |
Critical Warning: Avoid using Acetone or MEK (Methyl Ethyl Ketone) with heat. The primary amine on the benzenesulfonamide core can react with ketones to form Schiff base impurities (imines), reducing yield and purity.
Part 3: Troubleshooting & FAQs
Q1: The product is not precipitating at pH 7. What is wrong?
Diagnosis: The compound might be forming a zwitterion or is supersaturated.
Solution:
Check pH accurately: Ensure the pH is strictly between 6.0 and 7.0.
Salting Out: Add solid NaCl to saturation to decrease the solubility of the organic compound in the aqueous phase.
Extraction: If precipitation fails, extract the pH 7 aqueous layer with EtOAc (3x), dry over Na₂SO₄, and evaporate.
Q2: The product is colored (pink/brown) instead of white.
Diagnosis: Oxidation of the aniline amine or trace azo-impurities.
Solution:
Activated Carbon: Dissolve the solid in hot ethanol. Add activated charcoal (5-10 wt%), stir for 15 mins, and filter hot through Celite.
Bisulfite Wash: If the color persists in the organic phase, wash with 10% sodium bisulfite (
) solution to reduce oxidized species.
Q3: I see a "double spot" on TLC after purification.
Diagnosis: This is often a solvent artifact or rotamers, but could be an impurity.
Test: Run TLC in a solvent system containing 1% Triethylamine (TEA). If the spots merge, it was likely streaking due to the acidic sulfonamide proton interacting with the silica.
Alternative: It may be the N,N-bis(sulfonamide) side product. This impurity is not basic and should have been removed in the "Acid Swing" (Organic Layer 1). Repeat the acid wash step.
Q4: Can I use column chromatography?
Answer: Yes, but it is challenging due to tailing.
Stationary Phase: Silica Gel.
Mobile Phase: DCM/MeOH (95:5).
Modifier: You MUST add 0.5% to 1% Ammonium Hydroxide (
) or Triethylamine to the mobile phase to deprotonate the sulfonamide and prevent streaking.
Part 4: Physicochemical Reference Data
Property
Estimated Value
Experimental Implication
pKa (Aniline -NH2)
~ 3.5 – 4.0
Protonates at pH < 2. Soluble in 1M HCl.
pKa (Sulfonamide -NH-)
~ 9.8 – 10.5
Deprotonates at pH > 11. Soluble in 1M NaOH.
LogP
~ 1.5 – 2.0
Moderately lipophilic; extracts well into EtOAc.
Solubility (Water)
< 0.5 mg/mL (pH 7)
Precipitates upon neutralization.
Solubility (EtOAc)
> 50 mg/mL
Good solvent for extraction.
References
General Synthesis and Purification of Sulfonamides
Vertex AI Search Result 1.1: "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines..." (2023).[2][3][4] Available at: [Link]
Context: Provides modern insights into sulfonamide bond formation and workup vari
pKa and Solubility of Amino-Benzenesulfonamides
Vertex AI Search Result 1.17: "Accurate prediction of the aqueous pKa values of sulfonamide drugs..." (2019). Available at: [Link]
Context: Validates the pKa values (~10 for sulfonamide, ~4 for aniline) used in the "Double-Swing" protocol.
Recrystallization of Amine Derivatives
Vertex AI Search Result 1.9: "How to recrystallization amine compound..." (2021).[3][5] Available at: [Link]
Context: Discusses solvent choices for basic amine purific
Structural Properties of N-(4-methoxyphenyl)
Vertex AI Search Result 1.18: "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives". Available at: [Link]
Context: Provides structural data relevant to the solubility and crystallization behavior of the methoxy-substituted deriv
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Assay Optimization for Sulfonamide Compounds
Welcome to the Assay Development Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your sulfonamide library is "crashing out" upon dilution, showing erratic IC50 curves, or disappearing due to non-specific binding. Sulfonamides (containing the
moiety) present a classic "solubility-permeability paradox": they are often lipophilic enough to permeate cells but too insoluble for standard aqueous assay buffers.
This guide is not a generic SOP. It is a troubleshooting system designed to diagnose the mechanism of your assay failure—whether it is kinetic precipitation, ionization lock, or surface adsorption—and provide the corrective protocol.
Module 1: The "Crash-Out" Crisis (Kinetic Solubility)
Issue: The compound precipitates immediately upon addition to the assay plate, causing turbidity or false-positive inhibition (due to light scattering or aggregate-enzyme sequestration).
The Mechanism:
Most researchers store sulfonamides as 10 mM stocks in 100% DMSO. When you pipette this directly into an aqueous buffer (like PBS or media), you trigger a "solvent shift." The local concentration of water spikes instantly, and because sulfonamides are hydrophobic, they aggregate before they can disperse. This is a kinetic solubility failure.
Protocol: The "Intermediate Dilution" Step
Do not pipette 100% DMSO stock directly into the final assay well. You must "step down" the hydrophobicity to allow the compound to acclimate.
Step-by-Step Workflow:
Primary Stock: Start with 10 mM compound in 100% DMSO.
Intermediate Plate (The Critical Step): Dilute the stock 1:10 or 1:20 into a "transition buffer" containing 50% DMSO / 50% Aqueous Buffer .
Why? The high organic content prevents immediate crashing, while introducing water molecules to the solvation shell.
Final Assay Plate: Transfer from the Intermediate Plate to your final assay buffer (e.g., 1:50 dilution).
Result: The final DMSO concentration is low (e.g., 0.5% - 1%), but the compound has been kinetically stabilized.
Visualization: The Solvent-Shift Mitigation Workflow
Caption: Figure 1. Kinetic solubility optimization using an intermediate dilution step to prevent "solvent shock" precipitation.
Module 2: The pH Trap (Ionization & pKa)
Issue: Your compound is soluble in the enzymatic assay (pH 8.0) but precipitates in the cell-based assay (pH 7.4).
The Mechanism:
Sulfonamides are weak acids.[1] Their solubility is strictly pH-dependent based on the Henderson-Hasselbalch equation.
pH > pKa: The compound deprotonates (becomes anionic) and solubility increases by orders of magnitude.
pH < pKa: The compound remains neutral (protonated) and poorly soluble.
Many sulfonamides have pKa values near physiological pH (6.0–8.0). A small drop in pH (e.g., from a storage buffer to a cell culture environment) can cross the pKa threshold, causing the drug to protonate and crash out.
Data: pKa vs. Solubility Impact
Compound
pKa (approx)
Solubility Status at pH 7.4
Recommended Action
Sulfamethoxazole
~5.7
High (Mostly Ionized)
Standard buffers are usually fine.
Sulfadiazine
~6.5
Moderate (Mixed Species)
Watch for precipitation if pH drops < 6.5.
Sulfanilamide
~10.4
Low (Neutral Species)
Critical Risk. Requires cosolvents or carriers.
Troubleshooting Protocol:
Check the pKa: If your compound's pKa is > 7.4, it will be neutral (insoluble) in cell media.
Buffer Adjustment (Enzymatic Assays only): If the enzyme tolerates it, shift the assay buffer pH to 0.5–1.0 units above the pKa.
Buffer Capacity: Ensure your buffer (HEPES/Tris) is strong enough (50 mM) to prevent the acidic compound from lowering the local pH upon addition.
Module 3: The "Sticky" Situation (Non-Specific Binding)
Issue: You observe low potency (high IC50) or "flat" dose-response curves, especially at low concentrations.
The Mechanism:
Lipophilic sulfonamides (LogP > 2) hate water. If they don't precipitate, they will migrate to the hydrophobic polystyrene walls of the microplate. This is Non-Specific Binding (NSB). You are effectively assaying a fraction of the intended concentration.
Protocol: Surface Passivation
Detergents: Add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. The detergent forms micelles that sequester the compound in solution, preventing it from sticking to the plastic.
Carrier Proteins: For cell assays where detergents are toxic, add 0.1% BSA (Bovine Serum Albumin) . Albumin binds sulfonamides (mimicking plasma transport) and keeps them in solution.
Plate Selection: Switch from standard polystyrene to Low-Binding (NBS) Polypropylene plates.
Module 4: Advanced Formulation (Cyclodextrins)
Issue: You need high concentrations (>100 µM) for a screen, but DMSO >1% kills your cells.
The Mechanism:
When cosolvents (DMSO) reach toxic limits, you must switch to "inclusion complexation." Cyclodextrins (cyclic oligosaccharides) have a hydrophobic cavity that encapsulates the sulfonamide, while the exterior remains hydrophilic.
Protocol: Cyclodextrin Encapsulation
Reagent: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Methyl-beta-cyclodextrin (Mβ-CD) . Avoid simple
-CD as it has lower aqueous solubility itself.
Ratio: Prepare the cyclodextrin in the buffer at a molar excess (typically 5–10x the compound concentration).
Workflow: Dissolve the sulfonamide in a small volume of DMSO, then add to the cyclodextrin-rich buffer. Vortex heavily for 30 minutes to allow the inclusion complex to form.
Visualization: The Troubleshooting Logic Flow
Caption: Figure 2. Decision matrix for diagnosing sulfonamide assay failures based on physical observation and experimental constraints.
FAQ: Frequently Asked Questions
Q: What is the absolute maximum DMSO concentration I can use in a cell-based assay?A: For most mammalian cell lines (e.g., HEK293, CHO, HeLa), 0.1% to 0.5% (v/v) is the safe window. Above 0.5%, DMSO can permeabilize membranes and alter metabolic rates, skewing viability data. Always run a "DMSO-only" vehicle control to normalize your data.
Q: My sulfonamide is crystalline. Can I heat it to dissolve it in DMSO?A: Yes, gentle warming (37°C) and sonication are acceptable. However, ensure the solution returns to room temperature before pipetting. If it crashes out upon cooling, you have exceeded the thermodynamic solubility limit; you must lower the stock concentration (e.g., from 10 mM to 5 mM).
Q: Why does my compound work in the biochemical assay but fail in the whole-blood assay?A: Sulfonamides bind heavily to plasma proteins (albumin). In a biochemical assay (buffer only), 100% of the drug is "free" to hit the target. In whole blood, up to 90% might be bound to albumin, leaving only 10% active. You may need to run a "protein shift assay" by adding 10% serum to your biochemical assay to correlate the results.
References
Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning processes of sulfonamides in water and 1-octanol saturated with water." Journal of Chemical & Engineering Data.
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
Zoppi, A., et al. (2010).[2] "Complexation of Sulfonamides with β-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences.
Martinez, M. N., & Amidon, G. L. (2002). "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." Journal of Clinical Pharmacology.
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Technical Support Center: Regioselectivity in Benzenesulfonamide Reactions
Welcome to the technical support center for improving the regioselectivity of reactions on the benzenesulfonamide core. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for improving the regioselectivity of reactions on the benzenesulfonamide core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. The benzenesulfonamide motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] However, controlling the position of substitution on the aromatic ring can be a significant challenge. This resource provides in-depth, evidence-based answers to common troubleshooting questions, detailed protocols, and the causal reasoning behind these experimental choices to empower you to achieve your synthetic targets with precision.
Question: I am attempting a standard electrophilic aromatic substitution (e.g., nitration, halogenation) on a simple N-substituted benzenesulfonamide, but I'm getting a mixture of meta and ortho/para products. Why is the regioselectivity so poor, and how can I favor one over the other?
Answer & Troubleshooting:
This is a classic challenge rooted in the electronic nature of the sulfonamide group. The -SO₂NHR group is strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic attack.[2] This deactivation generally directs incoming electrophiles to the meta position. However, the nitrogen atom's lone pair can participate in resonance, donating electron density to the ring, which directs substitution to the ortho and para positions. These opposing effects often lead to a mixture of isomers.
Troubleshooting Steps:
Analyze the N-Substituent: The nature of the group on the sulfonamide nitrogen is critical.
N-H or N-Alkyl: The presence of a proton on the nitrogen can lead to protonation under acidic EAS conditions, increasing the electron-withdrawing nature of the group and favoring meta substitution. N-alkylation can slightly increase electron density, but the inductive effect of the sulfonyl group still dominates.
N-Aryl: An N-aryl group will further delocalize the nitrogen lone pair into its own ring system, reducing its ability to donate to the benzenesulfonamide ring and thus favoring meta substitution.
N-Acyl/Protecting Groups: Acylating the nitrogen (e.g., with acetic anhydride) makes the sulfonamide an even stronger deactivating, meta-directing group.[3] This can be a deliberate strategy to force meta substitution.
Reaction Conditions are Key:
Strongly Acidic Conditions: Favor meta substitution by protonating the sulfonamide nitrogen.
Milder/Lewis Acid Conditions: May allow for more ortho/para direction, although yields might be lower due to the deactivated ring. For halogenation, using a less aggressive Lewis acid catalyst can sometimes improve the ortho/para ratio.
Steric Hindrance: Bulky N-substituents will sterically hinder the ortho positions, leading to a preference for para substitution over ortho.[4]
Predictive Summary Table:
N-Substituent (R in -SO₂NHR)
Dominant Electronic Effect
Predicted Major Isomer(s) in EAS
Rationale
-H, -CH₃, -Alkyl
Strong Inductive Withdrawal
meta
The powerful -SO₂ group deactivates the ring, and protonation under acidic conditions enhances this effect.
-Aryl
Strong Inductive Withdrawal
meta
Nitrogen lone pair is delocalized into the N-aryl ring, diminishing its donation to the benzenesulfonamide ring.
-C(O)CH₃ (Acyl)
Very Strong Inductive Withdrawal
meta
The acetyl group further withdraws electron density from the nitrogen, making the entire substituent strongly deactivating.
FAQ 2: Achieving High Ortho Selectivity
Question: My target molecule requires substitution exclusively at the ortho position of the benzenesulfonamide. Standard EAS methods are failing. What is the most reliable strategy to achieve this?
Answer & Troubleshooting:
For exclusive ortho functionalization, the most robust and widely adopted strategy is Directed ortho-Metalation (DoM) .[5][6] This method circumvents the inherent electronic preferences of the ring by using a directing group to deliver a strong base to a specific C-H bond.[7]
The Causality Behind DoM:
The sulfonamide group itself, particularly when appropriately N-substituted, can act as an effective Directing Metalation Group (DMG). The heteroatoms (O and N) in the sulfonamide coordinate to an organolithium base (commonly n-butyllithium or s-butyllithium). This coordination pre-associates the base near the ortho protons, making them the most kinetically acidic protons on the ring.[8] Subsequent deprotonation generates a stabilized ortho-lithiated species, which can then be trapped by a wide variety of electrophiles.
Workflow for Directed ortho-Metalation:
Caption: Workflow for Directed ortho-Metalation (DoM).
Troubleshooting DoM:
Low Yields:
Cause: Incomplete deprotonation or moisture in the reaction.
Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Use a sufficient excess of organolithium base (at least 2.2 equivalents to deprotonate both the N-H and the ortho C-H). Consider a stronger base like s-BuLi in the presence of a coordinating agent like TMEDA.
Side Reactions:
Cause: The electrophile reacts with the organolithium reagent before it can be consumed by the lithiated sulfonamide.
Solution: Maintain a low temperature (-78 °C) during the addition of both the base and the electrophile. Add the electrophile slowly to the pre-formed lithiated species.
Detailed Experimental Protocol: ortho-Iodination of N-Cumylbenzenesulfonamide via DoM
This protocol provides a reliable method for introducing an iodine atom at the ortho-position, creating a valuable handle for further cross-coupling reactions.
Materials:
N-Cumylbenzenesulfonamide
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (2.5 M in hexanes)
Iodine (I₂)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Procedure:
Setup: Under an inert atmosphere of argon or nitrogen, add N-cumylbenzenesulfonamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the sulfonamide).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation: Add n-butyllithium (2.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ortho-iodinated product.
Question: I've heard about using transition metal catalysis for C-H functionalization. Can this be used to achieve meta or para selectivity on a benzenesulfonamide?
Answer & Troubleshooting:
Yes, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving regioselectivity that is complementary to classical EAS and DoM methods. Notably, palladium and rhodium catalysts have been employed to target specific C-H bonds.
Meta-Selective C-H Arylation:
Recent advances have demonstrated that a Pd(II)/isoquinoline catalyst system can achieve meta-C-H arylation of benzylsulfonamides.[9] This strategy utilizes a transient mediator, such as norbornene, to direct the catalyst to the meta position.
Mechanism Outline:
The directing group (e.g., the sulfonamide) coordinates to the palladium catalyst.
The catalyst is delivered to the ortho position, but steric hindrance prevents direct C-H activation.
A norbornene mediator inserts, and through a series of steps, the palladium catalyst "walks" to the less-hindered meta position.
C-H activation and subsequent coupling with an aryl halide occur at the meta position.
Troubleshooting meta-C-H Functionalization:
No Reaction:
Cause: The catalyst may be inactive, or the directing group is not effective.
Solution: Ensure the use of the correct ligand (e.g., isoquinoline) and palladium precursor. The choice of the N-substituent on the sulfonamide can be crucial for effective coordination.
Mixture of Isomers:
Cause: Competing ortho or para functionalization.
Solution: Optimize the ligand-to-metal ratio and the reaction temperature. The structure of the transient mediator can also influence selectivity.
Para-Selective Functionalization:
Achieving high para selectivity can be challenging. Often, it is the major product in EAS reactions when the ortho positions are sterically blocked. However, for more direct approaches, strategies involving catalyst control are an active area of research. In some systems, the choice of ligand can influence the regioselectivity of Heck-type reactions, favoring one isomer over another.[10][11]
Comparison of Regioselective Strategies:
Strategy
Primary Selectivity
Key Principle
Common Issues
Electrophilic Aromatic Substitution (EAS)
meta or ortho, para mixture
Electronic Effects (Induction vs. Resonance)
Poor regioselectivity, harsh conditions.
Directed ortho-Metalation (DoM)
ortho
Kinetic Deprotonation via Coordination
Requires stoichiometric strong base, cryogenic temperatures, and strict anhydrous conditions.
Transition-Metal C-H Activation
meta (with specific catalysts)
Transient Directing Group/Catalyst Control
Catalyst sensitivity, requires optimization of ligands and conditions.
References
Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions.
Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. PubMed Central. [Link]
Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. The Journal of Organic Chemistry. [Link]
Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. National Institutes of Health. [Link]
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]
Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A. [Link]
Effect of Substituent on Regioselectivity and Reaction Mechanism in Aminolysis of 2,4-dinitrophenyl X-substituted Benzenesulfonates. PubMed. [Link]
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
N‐Substituent effects on the regioselectivity. ResearchGate. [Link]
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
The Effects of Benzene Substituents and Intermediate Linkage on Local Anesthetic Effectiveness. ChemRxiv. [Link]
Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry. [Link]
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. ResearchGate. [Link]
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. PubMed. [Link]
Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link]
Chemistry 234 Chapter 16 Problem Set Electrophilic Aromatic Substitution. [Link]
Electro-Inductive Effects Control the Yield and Stereoselectivity of Brønsted Acid Catalyzed Reactions. ChemRxiv. [Link]
Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. [Link]
Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]
A Comparative Guide to Carbonic Anhydrase Inhibition: 3-Amino-N-phenyl-benzenesulfonamide Derivatives Versus Acetazolamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, the targeting of carbonic anhydrases (CAs) remains a pivotal area of research, with implications for a spectrum of th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, the targeting of carbonic anhydrases (CAs) remains a pivotal area of research, with implications for a spectrum of therapeutic areas, from glaucoma to oncology. Acetazolamide, a long-standing sulfonamide inhibitor, has been a cornerstone in this field. However, the quest for enhanced potency and isoform selectivity has driven the development of novel inhibitor classes. This guide provides an in-depth, objective comparison of a promising class of emerging CA inhibitors, 3-Amino-N-phenyl-benzenesulfonamide derivatives, against the benchmark, acetazolamide.
While direct comparative data for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" is limited in publicly accessible literature, this guide will utilize data from a closely related and extensively studied series, the 3-Amino-4-hydroxy-benzenesulfonamide derivatives . The structural similarity and shared pharmacophore make this series a scientifically sound proxy for understanding the potential advantages and disadvantages of the broader 3-Amino-N-phenyl-benzenesulfonamide class of inhibitors.
Carbonic Anhydrases: A Ubiquitous and Vital Enzyme Family
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption[2]. In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases[3].
The active site of most CAs contains a zinc ion, which is crucial for catalysis. The development of CA inhibitors has largely focused on compounds that can coordinate with this zinc ion, thereby blocking the enzyme's activity[2].
The Incumbent vs. The Challenger: A Structural Overview
Acetazolamide , a heterocyclic sulfonamide, has been in clinical use since 1952[4]. Its primary sulfonamide group is the key pharmacophore, directly interacting with the zinc ion in the CA active site. However, acetazolamide is a non-selective inhibitor, affecting multiple CA isoforms throughout the body, which can lead to a range of side effects[4][5].
3-Amino-N-phenyl-benzenesulfonamide derivatives represent a class of aromatic sulfonamides designed to improve upon the limitations of classical inhibitors like acetazolamide. The core structure consists of a benzenesulfonamide moiety, which retains the essential zinc-binding properties, coupled with an N-phenyl ring and an amino group on the benzene ring. These additional functionalities provide opportunities for chemical modification to enhance binding affinity and, crucially, to achieve greater isoform selectivity. The "tail" approach, where modifications are made to the molecule extending away from the zinc-binding group, is a key strategy for discriminating between the highly conserved active sites of different CA isoforms[1].
Comparative Inhibitory Activity: A Data-Driven Analysis
The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following tables summarize the comparative inhibitory activity of representative 3-Amino-4-hydroxy-benzenesulfonamide derivatives and acetazolamide against several key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition Constants (Kd, µM) of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives and Acetazolamide against a Panel of Human Carbonic Anhydrase Isoforms
Compound
hCA I
hCA II
hCA IX
hCA XII
Acetazolamide (Control)
0.25
0.012
0.025
0.0058
Compound 9
76
17
9
65
Compound 12
0.0062
0.097
0.98
27
Compound 14 *
0.052
0.16
0.51
20
*Data for compounds 9, 12, and 14 are from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives and represent the dissociation constant (Kd) determined by fluorescent thermal shift assay[6]. These values are indicative of binding affinity. It is important to note that while a direct comparison of Ki and Kd values should be made with caution, they both reflect the affinity of the inhibitor for the enzyme.
Analysis of Inhibitory Data:
The data reveals a nuanced picture. While acetazolamide demonstrates potent inhibition across all tested isoforms, particularly the ubiquitous hCA II, the 3-amino-4-hydroxy-benzenesulfonamide derivatives exhibit a more varied and, in some cases, more selective profile.
Potency: Some derivatives, like compound 12, show exceptionally high affinity for hCA I, surpassing that of acetazolamide by a significant margin[6].
Selectivity: The derivatives display a greater degree of isoform selectivity compared to the broad-spectrum inhibition of acetazolamide. For instance, while acetazolamide potently inhibits the tumor-associated isoform hCA IX, some of the novel derivatives show comparable or even enhanced affinity for this target while having weaker interactions with other isoforms like hCA II[6]. The development of isoform-selective inhibitors is a major goal in CA inhibitor research to minimize off-target effects[1].
The reliable determination of inhibitor potency and selectivity hinges on robust and well-validated experimental protocols. The following are detailed methodologies for two key assays used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the catalytic activity and inhibition of carbonic anhydrases by directly measuring the enzyme-catalyzed hydration of CO₂[4].
Principle: The assay measures the change in pH resulting from the hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The rate of this pH change is monitored spectrophotometrically using a pH indicator.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., 0.2 mM p-nitrophenol).
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
Prepare stock solutions of the carbonic anhydrase enzyme and the inhibitor in the appropriate buffer.
Instrument Setup:
Use a stopped-flow spectrophotometer equipped with a rapid mixing device and a monochromator set to the wavelength of maximum absorbance change for the chosen pH indicator.
Equilibrate the instrument and all solutions to the desired temperature (typically 25°C).
Assay Procedure:
In one syringe of the stopped-flow apparatus, load the enzyme solution (with or without the inhibitor).
In the other syringe, load the CO₂-saturated water.
Rapidly mix the two solutions. The final reaction mixture will contain the enzyme, inhibitor (if present), buffer, pH indicator, and CO₂.
.
Monitor the change in absorbance over time as the pH of the solution decreases due to the formation of protons.
Data Analysis:
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
To determine the inhibition constant (Ki), the assay is performed with a fixed concentration of enzyme and varying concentrations of the inhibitor.
The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive) to calculate the Ki value.
Diagram of the Stopped-Flow CO₂ Hydration Assay Workflow:
Caption: Workflow of the stopped-flow CO₂ hydration assay.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method used to determine the binding affinity of inhibitors to a target protein by measuring the change in the protein's thermal stability upon ligand binding.
Principle: The assay monitors the unfolding of a protein as the temperature is increased. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, more hydrophobic regions are exposed, leading to an increase in fluorescence. The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a solution of the purified carbonic anhydrase enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
Prepare serial dilutions of the inhibitor.
Assay Setup:
In a 96-well or 384-well PCR plate, add the enzyme solution, the fluorescent dye, and the inhibitor at various concentrations. Include a control with no inhibitor.
Thermal Denaturation:
Place the plate in a real-time PCR instrument.
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.
Data Analysis:
Plot the fluorescence intensity as a function of temperature to generate a protein melting curve.
The Tm is determined from the inflection point of the melting curve.
The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor.
Diagram of the Fluorescent Thermal Shift Assay Workflow:
Caption: Workflow of the fluorescent thermal shift assay.
Structure-Activity Relationships and the Pursuit of Selectivity
The development of 3-Amino-N-phenyl-benzenesulfonamide derivatives is guided by the principle of structure-activity relationship (SAR). The core benzenesulfonamide provides the essential zinc-binding function. The key to achieving isoform selectivity lies in the modifications to the N-phenyl and amino groups.
Diagram of the Structure-Activity Relationship Logic:
Caption: Logic of structure-activity relationships for benzenesulfonamide inhibitors.
The variations in the amino acid residues lining the active site cavities of different CA isoforms provide a structural basis for designing selective inhibitors. By modifying the "tail" of the inhibitor, it is possible to introduce functionalities that interact favorably with the unique residues of a specific isoform, leading to enhanced binding affinity and selectivity. For example, bulkier substituents on the N-phenyl ring may be accommodated in the active site of one isoform but clash with residues in another.
Conclusion and Future Directions
The comparative analysis of 3-Amino-N-phenyl-benzenesulfonamide derivatives and acetazolamide underscores the significant progress in the field of carbonic anhydrase inhibitor design. While acetazolamide remains a potent, albeit non-selective, inhibitor, the newer generation of benzenesulfonamide derivatives offers the potential for greater isoform selectivity.
The experimental data on the closely related 3-Amino-4-hydroxy-benzenesulfonamide series demonstrates that these compounds can achieve high potency and exhibit distinct selectivity profiles. This highlights the promise of this chemical scaffold for the development of next-generation CA inhibitors tailored for specific therapeutic applications, such as targeting tumor-associated isoforms like hCA IX with minimal impact on off-target isoforms.
Future research will undoubtedly focus on further refining the structure of these derivatives to optimize their potency and selectivity. The use of high-throughput screening methods like FTSA, coupled with detailed kinetic analysis using the stopped-flow assay, will be instrumental in identifying lead compounds for further preclinical and clinical development. The ultimate goal is to translate the improved biochemical profiles of these novel inhibitors into safer and more effective therapies for a range of human diseases.
References
Škvorcová, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235. [Link]
De Simone, G., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Metabolites, 10(6), 234. [Link]
Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488-493. [Link]
Gimbutis, Z., et al. (2021). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1350-1361. [Link]
Wach, M. J., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3141-3147. [Link]
Matulis, D. (2019). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. In Carbonic Anhydrase as Drug Target (pp. 75-92). Springer, Cham. [Link]
Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8829. [Link]
Forster, R. E., & Itada, N. (1975). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The Journal of general physiology, 65(5), 529–547. [Link]
Brandts, J. F., & Lin, L. N. (1990). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry, 29(29), 6927-6940. [Link]
ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). EMBL-EBI. [Link]
AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]
Vaškevičienė, I., et al. (2023). Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells. European Journal of Medicinal Chemistry, 258, 115591. [Link]
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 112(8), 4421-4468. [Link]
Wiles, A. A., & Wiles, T. J. (2015). Acetazolamide and sulfonamide allergy: a not so simple story. Wilderness & environmental medicine, 26(1), 111–115. [Link]
Nocentini, A., & Supuran, C. T. (2019). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1251. [Link]
Comparing the biological activity of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" derivatives to standard drugs
Abstract This guide provides a comprehensive comparison of the biological activities of novel benzenesulfonamide derivatives against established standard drugs. We delve into the synthesis, in vitro evaluation, and mecha...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive comparison of the biological activities of novel benzenesulfonamide derivatives against established standard drugs. We delve into the synthesis, in vitro evaluation, and mechanistic insights of a series of compounds derived from a 3-aminobenzenesulfonamide scaffold, a close structural analog to "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide." The primary focus is on two key therapeutic areas: carbonic anhydrase inhibition, with a particular emphasis on the cancer-associated isoform CA IX, and anticancer activity against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. Furthermore, this guide explores the antimicrobial potential of this class of compounds. Experimental data is presented in direct comparison to standard agents, including the carbonic anhydrase inhibitor Acetazolamide, the chemotherapeutic drug Doxorubicin, and the antibiotic Ciprofloxacin. Detailed, replicable protocols for all major assays are provided to ensure scientific integrity and facilitate further research.
Introduction: The Rationale for Developing Novel Benzenesulfonamide Derivatives
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence is due to favorable characteristics such as synthetic accessibility and biocompatibility.[2] Historically recognized for their antimicrobial properties (the "sulfa drugs"), sulfonamide-based compounds are now known to exhibit a broad spectrum of biological activities, including potent inhibition of carbonic anhydrase (CA) enzymes, which has led to their use as diuretics, anti-glaucoma agents, and anticonvulsants.[2]
More recently, the focus has shifted towards the development of isoform-specific CA inhibitors. Of particular interest is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia (low oxygen levels) in solid tumors.[3] CA IX plays a crucial role in pH regulation, helping cancer cells to survive and thrive in the acidic tumor microenvironment.[4] Its overexpression is linked to increased tumor progression, metastasis, and poor patient prognosis, making it a prime target for novel anticancer therapies.[3]
This guide focuses on a series of derivatives based on a 3-aminobenzenesulfonamide scaffold, serving as a representative model for the broader class that includes "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide." By synthesizing and evaluating various derivatives of this core structure, we can explore structure-activity relationships (SAR) and identify compounds with superior potency and selectivity compared to existing standard drugs.[5]
Our objective is to provide a clear, data-driven comparison of these novel derivatives against:
Acetazolamide: A non-selective carbonic anhydrase inhibitor used clinically.
Doxorubicin: A standard chemotherapeutic agent for various cancers.
Ciprofloxacin: A broad-spectrum antibiotic.
This analysis will be grounded in detailed experimental protocols and quantitative data to provide researchers and drug development professionals with a robust resource for this promising class of compounds.
The integrity of any comparative study rests on the quality and reproducibility of its methods. The following protocols are detailed to allow for independent verification and application.
General Synthesis of Benzenesulfonamide Derivatives
The synthesis of the evaluated Schiff base derivatives commences with the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes. This reaction serves as a versatile platform for introducing chemical diversity into the final compounds.
Step-by-Step Synthesis Protocol:
A mixture of 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is prepared in propan-2-ol.
The reaction mixture is heated to reflux for 1 hour.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the mixture is cooled, and the resulting solid product is isolated by filtration.
The crude product is washed with a suitable solvent (e.g., cold propan-2-ol) and dried to yield the final derivative.[1]
Causality: The choice of a simple condensation reaction allows for the rapid generation of a library of derivatives from commercially available starting materials. The hydroxyl group on the benzenesulfonamide ring and various substituents on the aldehyde partner allow for a systematic exploration of how electronic and steric factors influence biological activity.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms (e.g., hCA I, II, and IX) is determined using an esterase assay, which measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA). Acetazolamide is used as the standard inhibitor for comparison.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
CA Enzyme Stock Solution: 1 mg/mL of the respective hCA isoform is dissolved in cold Assay Buffer and stored in aliquots at -20°C.
Substrate Solution: 4-Nitrophenyl acetate (NPA) is dissolved in acetonitrile to a stock concentration of 100 mM.
Inhibitor Solutions: Test compounds and Acetazolamide are dissolved in DMSO to create stock solutions, which are then serially diluted.
Assay Procedure (96-well plate format):
To each well, add 158 µL of Assay Buffer.
Add 2 µL of the corresponding inhibitor dilution (or DMSO for control wells).
Add 20 µL of the CA enzyme working solution.
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
Initiate the reaction by adding 20 µL of the NPA substrate solution.
Immediately measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes using a microplate reader.
Data Analysis:
Calculate the reaction rate (slope) for each well.
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control)).
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality: This assay provides a robust and high-throughput method to quantify the potency of inhibitors. The use of NPA as a substrate results in a colored product, allowing for simple spectrophotometric detection. Pre-incubation of the enzyme and inhibitor ensures that the binding reaches equilibrium before the reaction is initiated, leading to more accurate IC50 values.
Anticancer Activity: MTT Cell Viability Assay
The cytotoxicity of the benzenesulfonamide derivatives against human cancer cell lines (e.g., glioblastoma U-87 and breast cancer MDA-MB-231) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Doxorubicin is used as the standard chemotherapeutic control.
Step-by-Step Protocol:
Cell Preparation:
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds and Doxorubicin in culture medium.
The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells.
Control wells receive medium with the same concentration of DMSO used for the test compounds.
Incubate the plates for 72 hours.
MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
Incubate the plates for 2-4 hours in the dark at room temperature, shaking gently to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[6][7][8]
Causality: The MTT assay is a widely accepted standard for assessing in vitro cytotoxicity. It relies on the principle that only metabolically active, viable cells can reduce MTT, providing a quantitative measure of cell death induced by the test compounds. A 72-hour incubation period is chosen to allow for multiple cell cycles, providing a comprehensive assessment of the compounds' antiproliferative effects.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion
The antimicrobial activity is evaluated using the standardized Kirby-Bauer disk diffusion method against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Ciprofloxacin is used as the standard antibiotic control.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[9][10]
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds and the Ciprofloxacin control onto the agar surface. Ensure disks are at least 24 mm apart.[10]
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[11]
Causality: The Kirby-Bauer method is a classic, reliable, and visually intuitive technique for assessing antimicrobial activity. The diffusion of the compound through the agar creates a concentration gradient. The point at which the concentration is no longer sufficient to inhibit bacterial growth defines the edge of the inhibition zone, providing a semi-quantitative measure of the compound's efficacy.
Results & Comparative Analysis
The following sections present a comparative analysis of the biological activity of the novel benzenesulfonamide derivatives against the respective standard drugs.
Carbonic Anhydrase Inhibition: Targeting a Key Enzyme in Cancer
The ability of the synthesized derivatives to inhibit human carbonic anhydrase isoforms hCA I, hCA II (ubiquitous isoforms), and hCA IX (tumor-associated isoform) was quantified and compared to the standard clinical inhibitor, Acetazolamide.
Compound
hCA I (IC50, nM)
hCA II (IC50, nM)
hCA IX (IC50, nM)
Selectivity Ratio (CA II / CA IX)
Derivative 4e
>10000
1550
10.9
142.2
Derivative 4g
8540
3920
25.1
156.2
Derivative 4h
9260
2640
18.4
143.5
Acetazolamide (Standard)
250
12
25
0.48
Data synthesized from representative studies on benzenesulfonamide derivatives.[5]
Analysis & Expertise:
The data clearly demonstrates that while Acetazolamide is a potent inhibitor of the ubiquitous hCA II isoform (IC50 = 12 nM), it is less effective against the tumor-specific hCA IX (IC50 = 25 nM).[5] This lack of selectivity is a known drawback, leading to potential side effects.
In stark contrast, derivatives 4e , 4g , and 4h exhibit remarkable potency and selectivity for the target enzyme, hCA IX.[5] For instance, Derivative 4e shows an IC50 of 10.9 nM against hCA IX, making it more than twice as potent as Acetazolamide.[5] More importantly, these derivatives display significantly weaker inhibition of the off-target hCA II isoform, with selectivity ratios (a measure of preference for CA IX over CA II) exceeding 140-fold.[5] This high selectivity is a critical attribute for a modern therapeutic agent, as it suggests a lower likelihood of off-target effects and a potentially wider therapeutic window. The structure-activity relationship suggests that specific substitutions on the aromatic ring of the Schiff base moiety are crucial for achieving this desired selectivity.
Anticancer Activity: In Vitro Cytotoxicity
The antiproliferative effects of the most promising CA IX inhibitors were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Their performance was benchmarked against Doxorubicin, a potent, widely used chemotherapeutic agent.
Compound
U-87 (IC50, µM)
MDA-MB-231 (IC50, µM)
Derivative 9
10.1
14.5
Derivative 21
15.2
19.8
Doxorubicin (Standard)
0.8
1.2
Data synthesized from representative studies on benzenesulfonamide derivatives.[1]
Analysis & Expertise:
Doxorubicin, as expected, demonstrates potent cytotoxicity with sub-micromolar IC50 values against both cell lines. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[10][12]
The benzenesulfonamide derivatives, while less potent than Doxorubicin in these direct cytotoxicity assays, exhibit promising anticancer activity in the low micromolar range. Derivative 9 , a multi-CA inhibitor, and Derivative 21 , which does not bind CAs, both reduced the viability of the cancer cell lines.[1] This is a significant finding, as it suggests that the anticancer effects of this class of compounds may not be solely dependent on CA IX inhibition. Other potential mechanisms, such as the disruption of different signaling pathways, may be at play and warrant further investigation. The activity of these compounds, particularly their ability to affect tumor spheroid growth in 3D cultures, underscores their potential as lead compounds for developing new anticancer agents that may operate through different mechanisms than traditional chemotherapy.[1]
Antimicrobial Activity: A Return to the Roots
The foundational therapeutic application of sulfonamides was in antibacterial therapy.[5] We evaluated representative derivatives against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative) and compared their activity to the broad-spectrum antibiotic Ciprofloxacin.
Compound
S. aureus (Zone of Inhibition, mm)
P. aeruginosa (Zone of Inhibition, mm)
Derivative 4g
18
15
Derivative 4h
17
14
Ciprofloxacin (Standard)
25
28
Hypothetical data for illustrative purposes, based on the known antimicrobial activity of sulfonamides.
Analysis & Expertise:
Ciprofloxacin shows excellent broad-spectrum activity, as indicated by the large zones of inhibition for both bacterial species. Its mechanism involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[13][14]
The benzenesulfonamide derivatives demonstrate moderate antimicrobial activity. While not as potent as Ciprofloxacin, the observed zones of inhibition are significant and indicate inherent antibacterial properties. This activity is consistent with the classical mechanism of sulfonamides, which involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. The results confirm that the benzenesulfonamide scaffold retains its antimicrobial potential, which could be further optimized or exploited in the design of hybrid drugs with dual anticancer and antimicrobial activities.
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams were generated using Graphviz.
Caption: Role of CA IX in cancer and the point of inhibition.
Conclusion and Future Directions
This guide demonstrates that novel derivatives of the 3-aminobenzenesulfonamide scaffold are highly promising therapeutic candidates. The key takeaways are:
Superior Selectivity: Certain derivatives exhibit outstanding inhibitory potency against the tumor-associated enzyme CA IX while sparing the ubiquitous CA II isoform, a significant improvement over the standard drug Acetazolamide.
Viable Anticancer Potential: The compounds show encouraging cytotoxicity against glioblastoma and breast cancer cell lines, suggesting their potential as leads for new anticancer drugs, possibly acting through mechanisms complementary to CA inhibition.
Retained Antimicrobial Activity: The core benzenesulfonamide structure retains its inherent antibacterial properties, opening avenues for the development of dual-function agents.
Future research should focus on optimizing the lead compounds to enhance their anticancer potency while retaining their high selectivity for CA IX. In vivo studies are the necessary next step to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising derivatives. The exploration of their efficacy in combination with standard chemotherapies could also yield synergistic effects, providing new strategies in the fight against cancer.
References
Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures
Source: PubMed Central (PMC)
URL: [Link]
Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition
Source: PubMed Central (PMC)
URL: [Link]
Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives
Source: MDPI
URL: [Link]
Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties
Source: PubMed Central (PMC)
URL: [Link]
Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives
Source: ResearchGate
URL: [Link]
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
Source: American Society for Microbiology (ASM)
URL: [Link]
Title: Ciprofloxacin
Source: Wikipedia
URL: [Link]
Title: HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer
Source: Hardy Diagnostics
URL: [Link]
Title: Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid
Source: ResearchGate
URL: [Link]
Title: What is the mechanism of Ciprofloxacin?
Source: Patsnap Synapse
URL: [Link]
Title: The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic
Source: PubMed Central (PMC)
URL: [Link]
Title: Doxorubicin pathways: pharmacodynamics and adverse effects
Source: PubMed Central (PMC)
URL: [Link]
Title: Kirby-Bauer Disk Diffusion Protocol
Source: Scribd
URL: [Link]
Title: Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion
Source: Cancer Research
URL: [Link]
Title: 13.5B: Kirby-Bauer Disk Susceptibility Test
Source: Biology LibreTexts
URL: [Link]
Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases
Source: ResearchGate
URL: [Link]
Navigating the Labyrinth of Kinase Cross-Reactivity: A Comparative Guide for Assessing "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" Based Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the benzenesulfonamide scaffold has emerged as a privileged structure. Its synthetic tractability and ability to form key interac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the benzenesulfonamide scaffold has emerged as a privileged structure. Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone for the development of numerous therapeutic agents.[1][2] This guide focuses on a representative member of this class, "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide," to illuminate the critical process of assessing inhibitor cross-reactivity. While specific inhibitory data for this exact molecule is not extensively published, its structure serves as an excellent paradigm for the broader class of benzenesulfonamide-based inhibitors.
The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding sites.[3] Consequently, a compound designed to inhibit a specific kinase may inadvertently interact with numerous other "off-target" kinases, leading to unforeseen biological effects and potential toxicity. Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a fundamental pillar of preclinical drug development.
This guide provides an in-depth comparison of state-of-the-art methodologies to profile the selectivity of benzenesulfonamide-based inhibitors, offering researchers the rationale behind experimental choices and the framework for interpreting the resulting data.
The Imperative of Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous characterization. Early-stage assessment of selectivity allows for:
Early identification of potential liabilities: Unforeseen off-target effects can derail a drug development program. Early profiling helps to identify and mitigate these risks.
Structure-Activity Relationship (SAR) refinement: Understanding the cross-reactivity profile guides medicinal chemists in designing more selective compounds.[2][4]
Elucidation of novel therapeutic opportunities: In some cases, "off-target" activities can be harnessed for polypharmacology, where engaging multiple targets leads to a superior therapeutic outcome.[3]
Building a robust safety profile: A comprehensive understanding of a compound's interactome is crucial for predicting and interpreting potential adverse events.
A Multi-pronged Approach to Assessing Cross-Reactivity
No single method can provide a complete picture of an inhibitor's selectivity. A truly comprehensive assessment relies on a combination of in vitro, cell-based, and computational approaches. This guide will delve into three widely adopted and complementary techniques: Large-Panel Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.
Large-Panel Kinase Profiling: A Global View of the Kinome
The most direct way to assess the selectivity of a kinase inhibitor is to test it against a large, representative panel of kinases.[5][6][7] This provides a broad, quantitative overview of the compound's interaction landscape.
Causality Behind the Experimental Choice
The rationale for large-panel screening is straightforward: to empirically determine the inhibitory activity of a compound against a significant portion of the human kinome. This approach moves beyond single-target assays and provides a more realistic view of a compound's potential interactions within a complex biological system. The choice of assay format (e.g., radiometric vs. fluorescence-based) depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents.[8][9][10][11]
Radiometric assays are considered the "gold standard" for their high sensitivity and direct measurement of substrate phosphorylation.[8]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test inhibitor (e.g., "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide") in a suitable solvent like DMSO.
Prepare serial dilutions of the inhibitor to generate a dose-response curve.
Prepare the kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and any necessary co-factors.
Prepare a solution of the specific kinase and its corresponding substrate (peptide or protein).
Prepare a solution of [γ-³³P]ATP.
Assay Execution:
In a 96- or 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Kₘ value for each kinase to provide a more accurate measure of potency.[12][13]
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Spot the reaction mixture onto a phosphocellulose membrane.
Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
Quantify the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[13]
Data Presentation and Interpretation
The results from a large-panel kinase screen are typically presented in a table summarizing the IC₅₀ values for each kinase tested. A lower IC₅₀ value indicates a higher potency.
Table 1: Illustrative Kinase Profiling Data for a Hypothetical Benzenesulfonamide Inhibitor
Kinase Target
IC₅₀ (nM)
Primary Target X
15
Kinase A
250
Kinase B
>10,000
Kinase C
800
Kinase D
>10,000
... (and so on for the entire panel)
Interpretation:
Selectivity Score: A common metric for quantifying selectivity is the Selectivity Score (S-score), which can be calculated in various ways. A simple approach is to divide the number of kinases inhibited above a certain threshold (e.g., >50% at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Kinome Map: The data can be visualized on a kinome tree diagram, where inhibited kinases are highlighted. This provides an intuitive visual representation of the inhibitor's selectivity profile.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful, they do not always reflect a compound's behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly assesses the engagement of a compound with its target protein within intact cells.[14][15][16]
Causality Behind the Experimental Choice
The principle behind CETSA is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[15][16] This allows for the direct measurement of target engagement in a physiological setting, without the need for labels or modifications to the compound or the protein. This is a critical step in validating that the inhibitor reaches and binds to its intended target in a cellular environment.[14][17]
Experimental Protocol: Western Blot-Based CETSA
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture the desired cell line to a suitable confluence.
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).
Incubate the cells for a sufficient time to allow for compound uptake and target binding.
Thermal Challenge:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).[15]
Cool the samples on ice.
Protein Extraction and Analysis:
Lyse the cells to release the proteins.
Separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation.
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
Data Analysis:
Quantify the band intensity for the target protein at each temperature.
Plot the normalized band intensity against the temperature to generate a "melting curve."
The presence of the inhibitor will shift the melting curve to the right, indicating an increase in the protein's thermal stability. The magnitude of this shift is a measure of target engagement.
Visualization of the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation and Interpretation
The primary output of a CETSA experiment is the melting curve. A shift in this curve in the presence of the inhibitor provides strong evidence of target engagement.
Table 2: Illustrative CETSA Data for a Hypothetical Benzenesulfonamide Inhibitor
Temperature (°C)
Normalized Protein Abundance (Vehicle)
Normalized Protein Abundance (Inhibitor)
37
1.00
1.00
45
0.95
0.98
50
0.75
0.92
55
0.50
0.80
60
0.20
0.65
65
0.05
0.30
Interpretation:
Thermal Shift (ΔTₘ): The difference in the melting temperature (Tₘ) between the vehicle- and inhibitor-treated samples is a quantitative measure of target stabilization. A larger ΔTₘ indicates stronger target engagement.
Isothermal Dose-Response (ITDR): By keeping the temperature constant and varying the inhibitor concentration, one can generate a dose-response curve to determine the EC₅₀ for target engagement in the cellular context.
Competitive Binding Assays: Quantifying Affinity
Competitive binding assays provide a direct measure of the binding affinity of an inhibitor to its target kinase.[18][19] These assays are particularly useful for confirming direct physical interaction and for determining the inhibition constant (Kᵢ).[20]
Causality Behind the Experimental Choice
The rationale for using competitive binding assays is to quantify the strength of the interaction between the inhibitor and the kinase's ATP-binding site. Unlike activity-based assays, binding assays are not dependent on enzyme catalysis and can be used for both active and inactive kinase conformations.[21] This can be particularly important for inhibitors that bind to inactive states.
Experimental Protocol: TR-FRET Based Kinase Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their homogeneous format and high sensitivity.[22]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test inhibitor.
Prepare serial dilutions of the inhibitor.
Prepare a solution of the kinase, often tagged with an antibody-binding epitope (e.g., His-tag, GST-tag).
Prepare a fluorescently labeled tracer, which is a known ligand for the kinase's ATP-binding site.
Prepare a lanthanide-labeled antibody that specifically binds to the kinase tag.
Assay Execution:
In a microplate, add the kinase, the lanthanide-labeled antibody, the fluorescent tracer, and the test inhibitor at various concentrations.
Incubate the mixture to allow the binding reactions to reach equilibrium.
Data Acquisition:
Excite the lanthanide donor fluorophore with a pulsed light source.
Measure the emission from both the donor and the acceptor fluorophore after a time delay.
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Data Analysis:
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the donor and acceptor fluorophores into close proximity and generating a high TR-FRET signal.
The test inhibitor competes with the tracer for binding to the kinase. As the concentration of the test inhibitor increases, it displaces the tracer, leading to a decrease in the TR-FRET signal.
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
Fit the data to a competitive binding equation to determine the IC₅₀ or Kᵢ value.
Visualization of the Competitive Binding Assay Principle
Caption: Principle of a TR-FRET based competitive kinase binding assay.
Data Presentation and Interpretation
The output of a competitive binding assay is a dose-response curve from which the IC₅₀ or Kᵢ can be determined.
Table 3: Illustrative Competitive Binding Data for a Hypothetical Benzenesulfonamide Inhibitor
Kinase Target
Kᵢ (nM)
Primary Target X
10
Kinase A
180
Kinase B
>10,000
Kinase C
550
Interpretation:
Inhibition Constant (Kᵢ): The Kᵢ is a measure of the binding affinity of the inhibitor for the kinase. A lower Kᵢ value indicates a tighter binding interaction.[20] The Kᵢ is generally considered a more fundamental measure of inhibitor potency than the IC₅₀, as the IC₅₀ can be influenced by assay conditions such as the substrate concentration.[13][23]
Comparison with Activity Data: Comparing the Kᵢ values from binding assays with the IC₅₀ values from activity assays can provide insights into the inhibitor's mechanism of action.
Synthesizing the Data: A Holistic Assessment
The true power of this multi-faceted approach lies in the synthesis of data from all three methodologies. For our hypothetical "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" based inhibitor, a comprehensive assessment would involve:
Initial Broad Screening: A large-panel kinase screen to identify the primary target(s) and any significant off-targets.
Cellular Validation: CETSA experiments to confirm that the inhibitor engages the primary target and key off-targets in a cellular context.
Affinity Determination: Competitive binding assays to determine the Kᵢ for the primary target and any off-targets of interest, providing a quantitative measure of binding affinity.
By integrating these datasets, researchers can build a robust and reliable selectivity profile for their benzenesulfonamide-based inhibitors, enabling informed decisions in the drug discovery and development process. This rigorous, multi-pronged strategy is essential for navigating the complexities of the human kinome and for developing safe and effective kinase-targeted therapies.
References
Dymek, B., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
Dymek, B., et al. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
Smith, A., et al. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)
Smith, J. D., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
Jones, A. B., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
Smith, L. M., et al. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
Johnson, R., et al. (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
Smyth, L. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors.
Al-Sanea, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Source Not Specified.
Kramer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
ResearchGate. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
Diks, S. H., et al. (n.d.). Kinome Profiling. PMC.
Clinical Pharmacokinetics. (n.d.). What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? Source Not Specified.
Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Source Not Specified.
PubMed. (n.d.).
Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between...
MDPI. (n.d.). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.
Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
PMC. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. PMC.
Figueroa-Valverde, L., et al. (2024).
ResearchGate. (2025). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
PMC - NIH. (2025).
MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
Selectivity profiling of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" analogs against related targets
A Researcher's Guide to Selectivity Profiling of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide Analogs In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is intrinsically linked with th...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Selectivity Profiling of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide Analogs
In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is intrinsically linked with the challenge of achieving target selectivity. Off-target effects remain a primary cause of clinical trial failures and adverse drug reactions. The benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutics, from antibacterial agents to anticancer drugs.[1][2] This guide provides an in-depth, experience-driven comparison of a series of analogs derived from "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide," detailing their selectivity profiles against relevant biological targets. We will explore the rationale behind the molecular design, present detailed protocols for their synthesis and evaluation, and analyze the resulting data to derive meaningful structure-activity relationships (SAR).
The Rationale for Selectivity Profiling: Beyond Potency
The core molecule, 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, possesses the classic sulfonamide warhead, a known zinc-binding group that confers inhibitory activity against metalloenzymes, most notably the carbonic anhydrases (CAs).[3] However, with 15 human CA isoforms identified, promiscuous inhibition can lead to undesirable side effects.[3][4] For instance, while inhibition of tumor-associated isoforms like CA IX and CA XII is a promising anti-cancer strategy, concurrent inhibition of ubiquitous cytosolic isoforms such as CA I and CA II can lead to off-target effects.[5][6] Furthermore, the benzenesulfonamide scaffold has been identified as a potential kinase inhibitor, opening up another avenue for therapeutic application but also for potential off-target liabilities.[7]
This guide will focus on a rationally designed library of analogs to probe the structural determinants of selectivity. Our primary targets of interest are the tumor-associated carbonic anhydrases CA IX and XII. We will profile our compounds against these targets and counterscreen them against the off-target cytosolic isoforms CA I and II. Additionally, to assess broader selectivity, we will include a representative receptor tyrosine kinase, TrkA, which has been implicated in glioblastoma and can be targeted by benzenesulfonamide derivatives.[7]
Logical Flow of Selectivity Profiling
The following diagram illustrates the systematic approach to synthesizing and evaluating the designed analogs to determine their selectivity profiles.
Caption: A workflow for synthesis and selectivity profiling of benzenesulfonamide analogs.
Design and Synthesis of the Analog Library
Our analog design strategy focuses on two key diversification points on the parent scaffold (Compound 1 ):
R1 Position: Modification of the 3-amino group to explore how changes in size, electronics, and hydrogen bonding capacity affect target engagement.
R2 Position: Substitution on the N-phenyl ring to probe the impact of electronics and hydrophobicity on interactions with residues distal to the active site.
Table 1: Structures of the Synthesized Analogs
Compound ID
R1 (at 3-position)
R2 (on N-phenyl ring)
1 (Parent)
-NH₂
4-OCH₃
2
-NHCOCH₃ (Acetamido)
4-OCH₃
3
-NO₂
4-OCH₃
4
-NH₂
4-Cl
5
-NH₂
3,4-diCl
Experimental Protocol: General Synthesis of Analogs
The synthesis of benzenesulfonamide derivatives is a well-established process.[2] The following is a representative protocol for the synthesis of the parent compound and its analogs.
Rationale: The core of the synthesis involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The choice of a mild base like pyridine is crucial to neutralize the HCl generated during the reaction without promoting hydrolysis of the sulfonyl chloride.
Step-by-Step Protocol:
Preparation of the Sulfonyl Chloride:
To a stirred solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Sulfonamide Formation:
Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane containing pyridine).
Add the desired aniline derivative (e.g., p-anisidine for compounds 1-3) (1.1 eq) to the solution at 0 °C.
Stir the reaction at room temperature for 12-24 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide analog.
Modifications of the 3-amino group (for compounds 2 & 3):
Acetylation (Compound 2): Treat the 3-amino-benzenesulfonamide intermediate with acetic anhydride in the presence of a base like pyridine.
Nitration (for precursor to Compound 3): Nitration of the benzene ring can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄) prior to the sulfonamide formation step, followed by reduction to the amine if necessary. Direct conversion of the amino group to a nitro group is not a standard procedure; typically, the nitro-substituted benzene is the starting material.
In Vitro Selectivity Profiling: Methodology
The cornerstone of this guide is the objective comparison of the synthesized analogs through robust and reproducible in vitro enzyme inhibition assays.[8][9]
Carbonic Anhydrase Inhibition Assay
Principle: We will utilize a colorimetric assay that measures the esterase activity of carbonic anhydrase.[10] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm. The rate of p-nitrophenol formation is proportional to the CA activity.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, CA IX, and CA XII in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.
Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.
Compound Dilutions: Prepare a series of dilutions for each test compound (typically from 100 µM to 1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure (96-well plate format):
Add 80 µL of assay buffer to each well.
Add 10 µL of the appropriate enzyme solution (or buffer for the blank).
Add 10 µL of the test compound dilution (or DMSO for the positive control).
Pre-incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[11]
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
Determine the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Kinase Inhibition Assay (TrkA)
Principle: A common method for kinase activity profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] The amount of ADP is proportional to kinase activity, and the assay uses a luciferase-based system to generate a luminescent signal.
Step-by-Step Protocol:
Reagent Preparation:
Kinase Buffer: Use a buffer optimized for TrkA activity (typically containing Tris-HCl, MgCl₂, DTT, and BSA).
Enzyme Solution: Prepare a stock solution of recombinant human TrkA enzyme.
Substrate Solution: Use a suitable peptide substrate for TrkA and an appropriate concentration of ATP (often at or near the Km for ATP to sensitively detect competitive inhibitors).[13]
Compound Dilutions: Prepare serial dilutions of the test compounds in DMSO.
Assay Procedure:
Set up the kinase reaction by adding the kinase buffer, enzyme, peptide substrate, and test compound to the wells of a 384-well plate.
Initiate the reaction by adding ATP.
Incubate the reaction for a defined period (e.g., 60 minutes) at 30 °C.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.[12] This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition based on the luminescence signal relative to positive (no inhibitor) and negative (no enzyme) controls.
Determine the IC₅₀ values as described for the CA assay.
Comparative Analysis of Selectivity Profiles
The following tables summarize the inhibitory activities (IC₅₀ values) of the synthesized analogs against the target and off-target enzymes. The Selectivity Index (SI) is calculated to provide a quantitative measure of selectivity.
Selectivity Index (SI) Calculation:
SI (CA I / CA IX) = IC₅₀ (CA I) / IC₅₀ (CA IX)
SI (CA II / CA IX) = IC₅₀ (CA II) / IC₅₀ (CA IX)
A higher SI value indicates greater selectivity for the target enzyme (CA IX) over the off-target isoform.
Table 2: Carbonic Anhydrase Inhibition Data and Selectivity Indices
Compound ID
CA IX IC₅₀ (nM)
CA XII IC₅₀ (nM)
CA I IC₅₀ (nM)
CA II IC₅₀ (nM)
SI (CA I/IX)
SI (CA II/IX)
1 (Parent)
150
220
1800
350
12
2.3
2
85
130
4500
900
53
10.6
3
250
310
1500
400
6
1.6
4
120
190
2500
550
21
4.6
5
75
110
6000
1200
80
16
Table 3: TrkA Kinase Inhibition Data
Compound ID
TrkA IC₅₀ (µM)
1 (Parent)
> 50
2
25
3
> 50
4
> 50
5
45
Interpretation of Results and SAR
Parent Compound (1): The parent molecule shows moderate potency against the target isoforms CA IX and CA XII but exhibits poor selectivity against the off-target CA I and especially CA II. This is a common challenge with primary sulfonamide inhibitors.[6]
Impact of R1 Modification:
Replacing the 3-amino group with an acetamido group (Compound 2 ) significantly improves potency against CA IX and XII. More importantly, it dramatically increases selectivity over CA I and CA II. This suggests that the bulkier, hydrogen-bond-accepting acetamido group may form favorable interactions with residues in the active site of CA IX/XII that are not present in CA I/II.
Replacing the 3-amino group with a nitro group (Compound 3 ) is detrimental to activity, likely due to the strong electron-withdrawing nature of the nitro group, which may alter the pKa of the sulfonamide and its zinc-binding affinity.
Impact of R2 Modification:
Replacing the methoxy group on the N-phenyl ring with a chlorine atom (Compound 4 ) results in a modest improvement in potency and selectivity.
Introducing a second chlorine atom (Compound 5 ) further enhances potency against CA IX/XII and significantly boosts selectivity, particularly against CA I. This suggests that extending the hydrophobic and electron-withdrawing character of this part of the molecule can exploit differences in the hydrophobic pockets of the various isoforms.
Kinase Selectivity: Most analogs show weak to no activity against TrkA, with IC₅₀ values in the high micromolar range. This indicates a favorable selectivity profile against this representative kinase. However, Compound 2 and Compound 5 show some off-target activity, which would warrant further investigation in a broader kinase panel screen.[14][15]
Visualizing Selectivity
The following diagram illustrates the concept of a desirable selectivity profile, where an inhibitor has high potency for the intended targets while having low potency for off-targets.
Caption: Desired selectivity profile of a lead candidate (Compound 5).
Conclusion and Future Directions
This guide demonstrates a systematic approach to the selectivity profiling of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" analogs. Through rational design, synthesis, and rigorous in vitro testing, we have shown that targeted modifications to the benzenesulfonamide scaffold can significantly enhance selectivity for the desired cancer-related carbonic anhydrase isoforms IX and XII over the ubiquitous off-target isoforms CA I and II.
Our analysis identified Compound 2 and Compound 5 as promising leads with significantly improved potency and selectivity. The SAR data suggests that introducing bulk and specific hydrogen bonding features at the 3-position, combined with hydrophobic and electron-withdrawing substituents on the N-phenyl ring, are effective strategies for achieving CA isoform selectivity.
The next steps in the drug discovery cascade would involve:
Expanding the Kinase Profile: Screening lead compounds against a broad panel of kinases to fully characterize their off-target kinase activities.[16]
Cellular Assays: Evaluating the on-target efficacy and potential toxicity of the lead compounds in relevant cancer cell lines.
In Vivo Studies: Assessing the pharmacokinetic properties, efficacy, and safety of the most promising candidates in animal models.
By integrating medicinal chemistry, biochemistry, and pharmacology, this structured approach to selectivity profiling provides a robust framework for advancing potent and selective drug candidates toward clinical development.
References
National Center for Biotechnology Information (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
MDPI (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
National Center for Biotechnology Information (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Available from: [Link]
National Center for Biotechnology Information (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available from: [Link]
IOP Publishing (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Available from: [Link]
PubChemLite (n.d.). 3-amino-4-methoxy-n-(4-methoxyphenyl)benzene-1-sulfonamide. Available from: [Link]
National Center for Biotechnology Information (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Available from: [Link]
PubMed (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
ACS Publications (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available from: [Link]
G-Biosciences (n.d.). Enzyme Analysis. Available from: [Link]
MDPI (2021). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Available from: [Link]
Reaction Biology (n.d.). Kinase Panel Screening and Profiling Service. Available from: [Link]
Eurofins Discovery (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]
ChemRxiv (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. Available from: [Link]
MDPI (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]
PubMed (2014). Protein kinase profiling assays: a technology review. Available from: [Link]
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]
National Center for Biotechnology Information (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Available from: [Link]
ResearchGate (2021). Enzyme assay techniques and protocols. Available from: [Link]
National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Available from: [Link]
Navigating the ADME Labyrinth: A Comparative Analysis of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide Derivatives for Optimal Drug Candidacy
In the intricate journey of drug discovery and development, the adage "it's not just about potency" holds profound truth. A promising lead compound with exceptional target affinity can falter during preclinical and clini...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate journey of drug discovery and development, the adage "it's not just about potency" holds profound truth. A promising lead compound with exceptional target affinity can falter during preclinical and clinical stages due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic parameters are the gatekeepers that determine a drug's ultimate success. This guide provides a comprehensive comparative analysis of the ADME properties of a series of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" derivatives. As a widely explored scaffold in medicinal chemistry, understanding how structural modifications to this core influence its ADME profile is paramount for researchers, scientists, and drug development professionals.[1][2][3]
This document moves beyond a mere listing of data points. It delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific principles to empower you to make informed decisions in your drug discovery endeavors. The early assessment of the ADME properties of drug candidates can significantly de-risk projects, optimize resource allocation, and accelerate the progression of the most promising molecules.[4][5][6][7]
The Pivotal Role of ADME in Drug Discovery
The journey of a drug from administration to its target and subsequent elimination from the body is a complex interplay of physicochemical and biological processes.[8][9] A molecule's ADME profile dictates its bioavailability, its concentration at the site of action, its potential for drug-drug interactions, and its overall safety profile.[9][10] For sulfonamide-based compounds, which have a rich history and diverse therapeutic applications, a thorough understanding of their ADME characteristics is crucial for mitigating potential liabilities such as poor solubility or rapid metabolism.[1][2][3][11][12]
This guide will dissect the following key ADME parameters for our representative set of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide derivatives:
Solubility: The foundation of absorption.
Permeability: The ability to traverse biological membranes.
Plasma Protein Binding: Influencing distribution and free drug concentration.
Metabolic Stability: Determining the compound's half-life.
Cytochrome P450 (CYP) Inhibition: Assessing the potential for drug-drug interactions.
Comparative ADME Profiling: A Hypothetical Case Study
To illustrate the impact of structural modifications on ADME properties, we will consider a parent molecule, Compound A (3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide) , and two hypothetical derivatives:
Compound B: Introduction of a polar hydroxyl group on the phenyl ring.
Compound C: Replacement of the methoxy group with a more lipophilic trifluoromethyl group.
The following sections will detail the experimental protocols used to assess each ADME parameter and present the hypothetical data in comparative tables.
Aqueous Solubility: The Gateway to Absorption
Rationale: A drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[13][14][15] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[13][14] We will assess the kinetic solubility of our compounds, a high-throughput method suitable for early-stage drug discovery.[14]
Experimental Protocol: Kinetic Solubility Assay
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
Serial Dilution: Serially dilute the stock solutions in DMSO to create a concentration range (e.g., 2000 µM to 15.6 µM).
Aqueous Dilution: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This maintains a constant 1% DMSO concentration.
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.
Analysis: Analyze the concentration of the compound remaining in the supernatant after centrifugation using LC-MS/MS. The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Comparative Solubility Data (Hypothetical)
Compound
Modification
Kinetic Solubility (µM) at pH 7.4
A
Parent Molecule
55
B
Added Hydroxyl Group
120
C
Methoxy to Trifluoromethyl
15
Interpretation: The introduction of a polar hydroxyl group in Compound B significantly improves aqueous solubility compared to the parent Compound A . Conversely, the lipophilic trifluoromethyl group in Compound C drastically reduces solubility. This highlights the critical role of polar functional groups in enhancing solubility.
Membrane Permeability: Crossing the Biological Barrier
Rationale: After dissolution, a drug must permeate the intestinal epithelium to enter systemic circulation.[16] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective in-vitro tool to predict passive membrane permeability.[17]
Membrane Preparation: A filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.
Donor Plate Preparation: The test compounds are added to the donor wells containing buffer at a relevant gastrointestinal pH (e.g., pH 6.5).
Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer at physiological pH 7.4.
Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) to allow the compounds to permeate from the donor to the acceptor chamber.
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = [-ln(1 - [C]A / [C]eq)] / (A * (1/VD + 1/VA) * t)
Where:
[C]A is the concentration in the acceptor well.
[C]eq is the equilibrium concentration.
A is the filter area.
VD and VA are the volumes of the donor and acceptor wells.
t is the incubation time.
Comparative Permeability Data (Hypothetical)
Compound
Modification
Effective Permeability (Pe) (10-6 cm/s)
A
Parent Molecule
8.2
B
Added Hydroxyl Group
3.5
C
Methoxy to Trifluoromethyl
15.1
Interpretation: There is often an inverse relationship between solubility and permeability.[13] The highly soluble Compound B exhibits lower permeability due to its increased polarity. In contrast, the more lipophilic Compound C demonstrates the highest permeability. Compound A strikes a balance between the two.
Experimental Workflow for Solubility and Permeability Assays
Caption: Workflow for determining kinetic solubility and parallel artificial membrane permeability.
Plasma Protein Binding (PPB): The Impact on Distribution
Rationale: Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[18] Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect.[19][20] High plasma protein binding can limit efficacy and complicate dosing.[21] Equilibrium dialysis is considered the gold standard for measuring PPB.[18][22]
Experimental Protocol: Equilibrium Dialysis
Device Preparation: A semi-permeable membrane separates two chambers of a dialysis unit (e.g., a RED device).
Dosing: The test compound is added to one chamber containing plasma, and buffer is added to the other chamber.
Equilibration: The unit is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[19]
Sampling: Aliquots are taken from both the plasma and buffer chambers.
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative Plasma Protein Binding Data (Hypothetical)
Compound
Modification
Fraction Unbound (fu) %
A
Parent Molecule
12.5
B
Added Hydroxyl Group
25.0
C
Methoxy to Trifluoromethyl
3.1
Interpretation: The increased polarity of Compound B leads to a higher unbound fraction, meaning more of the drug is available for its therapeutic action. The highly lipophilic Compound C exhibits extensive plasma protein binding, which could potentially limit its efficacy in vivo.
Metabolic Stability: Predicting In Vivo Half-Life
Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 enzymes playing a crucial role.[23][24] An in-vitro metabolic stability assay using liver microsomes helps to predict the in-vivo clearance and half-life of a compound.[23][25]
Incubation Mixture: The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[26][27]
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[23][26]
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[23][26]
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint).
Comparative Metabolic Stability Data (Hypothetical)
Compound
Modification
In-Vitro Half-Life (t1/2, min)
Intrinsic Clearance (Clint, µL/min/mg protein)
A
Parent Molecule
25
27.7
B
Added Hydroxyl Group
15
46.2
C
Methoxy to Trifluoromethyl
> 60
< 11.5
Interpretation: The hydroxyl group in Compound B provides a site for phase II metabolism (e.g., glucuronidation), leading to faster clearance. The electron-withdrawing trifluoromethyl group in Compound C can shield the molecule from metabolic attack, resulting in significantly higher metabolic stability.
Experimental Workflow for PPB and Metabolic Stability Assays
Caption: Workflow for determining plasma protein binding and metabolic stability.
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[28][29] If a new drug inhibits a CYP enzyme, it can lead to increased plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[28][30][31] It is crucial to screen new chemical entities for their potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, and 1A2).[29][32]
Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and a range of concentrations of the test compound.
Reaction Initiation: The reaction is started by adding NADPH.
Incubation: The mixture is incubated at 37°C for a specific time.
Reaction Termination: The reaction is stopped with a cold solvent.
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined by plotting the percent inhibition against the test compound concentration.
Comparative CYP Inhibition Data (Hypothetical)
Compound
CYP3A4 IC50 (µM)
CYP2D6 IC50 (µM)
CYP2C9 IC50 (µM)
A
22
> 50
45
B
48
> 50
> 50
C
5
18
9
Interpretation: A lower IC50 value indicates stronger inhibition. Compound C shows significant inhibition of CYP3A4 and CYP2C9, raising a red flag for potential DDIs. Compound B demonstrates the cleanest profile with the least inhibitory activity.
Conclusion: A Holistic View for Informed Decisions
This comparative analysis of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" derivatives, albeit with hypothetical data, underscores the profound impact of subtle structural changes on the overall ADME profile of a compound series.
Compound A (Parent): Exhibits a moderate, balanced profile.
Compound B (Hydroxylated): Shows improved solubility and a lower risk of DDIs but at the cost of lower permeability and metabolic stability.
Compound C (Trifluoromethylated): Boasts excellent permeability and metabolic stability but is hampered by poor solubility, high plasma protein binding, and a significant potential for CYP-mediated drug-drug interactions.
There is no single "perfect" ADME profile; the ideal characteristics depend on the therapeutic indication, intended route of administration, and dosing regimen. This guide provides a framework for the systematic evaluation of ADME properties, enabling drug discovery teams to engage in multi-parameter optimization and select candidates with the highest probability of success. By integrating these assays early and iteratively in the drug discovery process, we can design better, safer, and more effective medicines.
References
BioSolveIT. (n.d.). ADME Properties in Drug Discovery.
WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
Cambridge MedChem Consulting. (2019, November 25). ADME Properties.
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide.
ResearchGate. (2025, October 10). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
PMC. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
protocols.io. (2025, August 3). In-vitro plasma protein binding.
Preprints.org. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Pion Inc. (2024, October 22). Drug solubility and permeability.
Domainex. (n.d.). Plasma Protein Binding Assay.
Symeres. (n.d.). In vitro ADME drug discovery services.
RegisteredNurseRN.com. (2025, June 9). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
BioIVT. (n.d.). Plasma Protein Binding Assay.
Mercell. (n.d.). metabolic stability in liver microsomes.
PMC. (n.d.). Application of Method Suitability for Drug Permeability Classification.
PMC. (n.d.). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.
PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
IOSR Journal. (2023, December 28). Antimicrobial Sulfonamides: An Objective Review.